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  • Product: methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • CAS: 1190322-62-3

Core Science & Biosynthesis

Foundational

The Strategic Utility of Methyl 3-Amino-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, the 7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold for kinase inhibition[1]. Among its highly functionalized derivatives, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-62-3) stands out as an advanced, bifunctional pharmaceutical intermediate[2]. This whitepaper dissects the structural rationale, orthogonal reactivity, and self-validating synthetic workflows required to leverage this molecule in the design of highly selective Type II and Type III kinase inhibitors.

Structural & Physicochemical Profiling

The success of the 7-azaindole core lies in its bioisosteric resemblance to the purine ring of ATP. The N1 (pyrrole NH) and N7 (pyridine nitrogen) act as a bidentate hydrogen bond donor-acceptor pair, perfectly anchoring the molecule to the kinase hinge region[3].

By introducing functional groups at the C3 and C5 positions, medicinal chemists can independently target distinct microenvironments within the kinase active site. The physicochemical profile of this specific intermediate makes it an ideal starting point for structure-activity relationship (SAR) exploration.

Quantitative Data Summary
Physicochemical PropertyValue / Specification
Chemical Name Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS Registry Number 1190322-62-3
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Hydrogen Bond Donors 2 (N1-H, C3-NH2)
Hydrogen Bond Acceptors 4 (N7, C3-N, C5-C=O, C5-O-CH3)
Topological Polar Surface Area (TPSA) ~78.4 Ų

Mechanistic Rationale in Kinase Targeting

The strategic placement of the 3-amino and 5-carboxylate groups allows for precise pharmacophore vectoring:

  • The C3-Amino Vector: The nucleophilic amine at the 3-position projects directly toward the DFG (Asp-Phe-Gly) motif. Converting this amine into a urea or amide linkage allows the inhibitor to reach into the lipophilic DFG-out pocket, locking the kinase in an inactive conformation (Type II inhibition)[4].

  • The C5-Carboxylate Vector: The methyl ester at the 5-position is oriented toward the solvent-exposed channel. Saponification followed by amide coupling with solubilizing groups (e.g., piperidine or morpholine derivatives) drastically improves aqueous solubility and pharmacokinetic (PK) properties without disrupting hinge binding[3].

BindingLogic Scaffold 7-Azaindole Core Hinge Kinase Hinge Region (Bidentate H-Bonding) Scaffold->Hinge N1-H & N7 C3 C3-Amino Vector Scaffold->C3 Functionalization C5 C5-Carboxylate Vector Scaffold->C5 Derivatization DFG DFG-Out Pocket (Type II Inhibition) C3->DFG Urea/Amide Link Solvent Solvent Channel (PK & Solubility Tuning) C5->Solvent Amide Coupling

Fig 1: Pharmacophore vectoring of the 3-amino-7-azaindole-5-carboxylate scaffold in kinases.

Synthetic Methodologies & Workflows

To fully exploit this intermediate, an orthogonal synthetic workflow must be employed. The primary challenge is chemoselectivity: functionalizing the C3-amine without inducing unwanted reactions at the N1-pyrrole nitrogen, and subsequently hydrolyzing the C5-ester without cleaving the newly formed C3-linkage.

The standard approach utilizes a sequential Capping Saponification Coupling methodology.

SynthWorkflow Start Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Step1 1. C3-Amine Capping (Isocyanate -> Urea) Start->Step1 Orthogonal Reactivity Step2 2. C5-Ester Saponification (LiOH -> Carboxylic Acid) Step1->Step2 Chemoselectivity Step3 3. C5-Amide Coupling (HATU, Amine -> Final Product) Step2->Step3 Peptide Coupling Validation LC-MS/NMR Validation Step3->Validation QA/QC

Fig 2: Orthogonal synthetic workflow for dual functionalization of the scaffold.

Experimental Protocols: A Self-Validating System

The following protocols have been designed with built-in causality and self-validation steps to ensure high fidelity in drug discovery workflows.

Protocol A: C3-Urea Formation (Targeting the DFG Pocket)

Causality Check: The C3-amine is highly nucleophilic, but the N1-indole proton is acidic. To prevent N1-carbamoylation, the reaction is run in a non-polar aprotic solvent without strong bases.

  • Initiation: Dissolve 1.0 eq of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Dropwise add 1.05 eq of the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass shift should correspond to the addition of the isocyanate ( [M+H]+ increase). If bis-urea formation (at N1) is detected, quench immediately with methanol.

  • Isolation: Filter the resulting precipitate, wash with cold DCM, and dry under a vacuum to yield the C3-urea intermediate.

Protocol B: Chemoselective C5-Ester Saponification

Causality Check: Harsh bases (like NaOH or KOH) at elevated temperatures can hydrolyze the newly formed C3-urea. Lithium hydroxide (LiOH) provides a milder, highly controlled saponification environment[3].

  • Solvent Matrix: Suspend the C3-urea intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 12 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. The carboxylate salt will remain at the baseline.

  • Workup: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 4–5. The free carboxylic acid will precipitate. Filter and dry thoroughly.

Protocol C: C5-Amide Coupling (Solvent Channel Vectoring)

Causality Check: The 7-azaindole-5-carboxylic acid can be sterically hindered. HATU is chosen over EDC/HOBt due to its superior efficiency in forming active esters and driving the reaction to completion with secondary or sterically demanding amines.

  • Activation: Dissolve 1.0 eq of the carboxylic acid intermediate in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active OAt-ester.

  • Coupling: Add 1.2 eq of the target amine (e.g., N-methylpiperazine). Stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS must confirm the disappearance of the acid mass and the appearance of the target amide [M+H]+ .

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃, followed by brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

References

  • M'rour, Y., & Joseph, B. Synthesis of pyrrolo[2,3-b]pyridin-2-amines and Pim kinase inhibitors. Thieme Connect. Available at: [Link]

  • Google Patents.EP3919494A1 - Janus kinase (JAK) family inhibitor, preparation of same, and applications thereof.
  • Journal of Medicinal Chemistry. Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity. ACS Publications. Available at:[Link]

Sources

Exploratory

Synthesis and Functionalization of Methyl 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Comprehensive Technical Guide

Introduction The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) system is a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for indoles and purines, the 7-azaindole core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) system is a privileged pharmacophore in modern drug discovery. Frequently deployed as a bioisostere for indoles and purines, the 7-azaindole core improves physicochemical properties, enhances aqueous solubility, and drives kinase selectivity 1. Derivatives of this scaffold have demonstrated profound efficacy as Fibroblast Growth Factor Receptor (FGFR) inhibitors 1 and Janus Kinase 1 (JAK1) inhibitors 2.

Specifically, the target compound, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , serves as a highly versatile bifunctional building block. The C5-carboxylate enables the installation of hinge-binding amides [[2]](), while the C3-amine provides a nucleophilic handle for extending the molecule into solvent-exposed or hydrophobic pockets.

Retrosynthetic Analysis & Mechanistic Rationale

Functionalizing the C3 position of the 7-azaindole core with an amino group presents a distinct synthetic challenge. Unlike indoles, the electron-withdrawing nature of the pyridine nitrogen in 7-azaindoles significantly deactivates the pyrrole ring toward electrophilic aromatic substitution 3. Consequently, direct nitration (followed by reduction) often requires harsh acidic conditions that can inadvertently hydrolyze the C5-methyl ester or lead to oxidative degradation.

To circumvent this, two primary retrosynthetic strategies are evaluated:

  • De Novo Ring Construction (Thorpe-Ziegler Cyclization): This route builds the pyrrole ring onto a pre-functionalized pyridine. By utilizing a 2-amino-3-(cyanomethyl)pyridine derivative, a base-catalyzed Thorpe-Ziegler cyclization directly yields the 3-amino-azaindole [[3]](). While atom-economical, synthesizing the highly substituted pyridine precursor requires a lengthy sequence.

  • Late-Stage C3-Functionalization (Curtius Rearrangement): This preferred route utilizes the accessible methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core. The C3 position is selectively carboxylated, and the resulting acid is subjected to a Curtius rearrangement [[4]](). This method is highly modular, avoids harsh electrophilic nitration, and is the industry standard for safe, scalable synthesis.

Retrosynthesis Target Methyl 3-amino-1H-pyrrolo [2,3-b]pyridine-5-carboxylate RouteA Thorpe-Ziegler Cyclization Target->RouteA RouteB Curtius Rearrangement Target->RouteB PreA Methyl 6-amino-5-(cyanomethyl) pyridine-3-carboxylate RouteA->PreA PreB Methyl 1H-pyrrolo[2,3-b] pyridine-5-carboxylate RouteB->PreB

Retrosynthetic strategies for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

The Curtius Rearrangement Pathway: Causality and Workflow

The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of carbon dioxide. In this workflow, Diphenylphosphoryl azide (DPPA) is employed as a safer alternative to generating acyl azides via highly reactive acid chlorides and sodium azide. DPPA allows for a one-pot activation and rearrangement process. The intermediate isocyanate is trapped by tert-butanol to form a stable tert-butyl carbamate (Boc-amine), which is easily purified before a final, clean acidic deprotection 4.

Curtius Step1 1. C3-Carboxylic Acid Formation Step2 2. DPPA / Et3N (Acyl Azide Formation) Step1->Step2 Step3 3. Thermal Rearrangement (Isocyanate Intermediate) Step2->Step3 Step4 4. t-BuOH Trapping (Boc-Amine) Step3->Step4 Step5 5. HCl/Dioxane Deprotection (Target 3-Amino) Step4->Step5

Step-by-step workflow of the Curtius rearrangement for C3-amino functionalization.

Experimental Protocols: A Self-Validating System

The following methodologies detail the Curtius rearrangement route, designed to provide internal validation checkpoints (e.g., gas evolution, phase changes) to ensure protocol fidelity and safety.

Protocol 1: Synthesis of the Azaindole Core via Sonogashira Cyclization
  • Coupling: To a degassed solution of methyl 6-amino-5-bromopyridine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M), add trimethylsilylacetylene (1.5 equiv), triethylamine (3.0 equiv), CuI (0.10 equiv), and Pd(PPh3)4 (0.05 equiv). Heat at 80 °C for 4 hours under nitrogen 5.

    • Validation Checkpoint: The solution transitions from yellow to a dark brown suspension, indicating palladium turnover and complexation.

  • Cyclization: Filter the mixture through Celite, concentrate, and redissolve the crude alkyne in N-Methyl-2-pyrrolidone (NMP). Add potassium tert-butoxide (2.0 equiv) and heat to 80 °C for 6 hours to facilitate TMS cleavage and 5-endo-dig cyclization 3.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Protocol 2: C3-Carboxylation
  • Acylation: Suspend the azaindole core (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add aluminum chloride (3.0 equiv) followed by dropwise addition of trichloroacetyl chloride (1.5 equiv). Stir at room temperature for 12 hours.

  • Hydrolysis: Carefully quench the reaction with ice water. Isolate the intermediate trichloromethyl ketone, dissolve in THF/MeOH, and treat with 2M aqueous KOH (3.0 equiv) at room temperature for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl.

    • Validation Checkpoint: A dense white precipitate of methyl 3-carboxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate will rapidly form upon reaching the isoelectric point. Filter and dry under vacuum.

Protocol 3: Curtius Rearrangement and Deprotection
  • Rearrangement: Dissolve the C3-carboxylic acid (1.0 equiv) in anhydrous tert-butanol (0.1 M). Add triethylamine (1.5 equiv) and DPPA (1.2 equiv). Heat the mixture to 80 °C for 12 hours [[4]]().

    • Validation Checkpoint: Steady evolution of N2 gas confirms the decomposition of the acyl azide to the isocyanate.

  • Boc-Amine Isolation: Concentrate the mixture under vacuum and purify via column chromatography (EtOAc/Hexanes) to yield the Boc-protected amine as a pale solid 4.

  • Deprotection: Dissolve the Boc-amine in 1,4-dioxane (0.2 M). Dropwise, add a 4M solution of HCl in 1,4-dioxane (10.0 equiv). Stir at room temperature for 3 hours 4.

    • Validation Checkpoint: The final product, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride, will precipitate out of the dioxane solution as a crystalline yellow/white solid. Filter, wash with cold diethyl ether, and dry.

Quantitative Data: Route Comparison

MetricRoute A (Thorpe-Ziegler)Route B (Curtius Rearrangement)
Primary Precursor Methyl 6-amino-5-(cyanomethyl)pyridine-3-carboxylateMethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Precursor Availability Multi-step custom synthesis requiredCommercially available / 2-step synthesis
Key Reagents NaOEt or KOtBuDPPA, Et3N, t-BuOH, HCl
Overall Yield (from core) ~40-50% (highly dependent on cyclization efficiency)~65-75% (robust, high-yielding steps)
Scalability Moderate (exothermic cyclization)High (industry standard for scale-up)
Safety Profile StandardDPPA avoids explosive isolated acyl azides

References

  • [1] Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: rsc.org. 1

  • [4] Title: TW202014408A - Compounds and compositions for treating disorders related to STING activity. Source: google.com (Google Patents).4

  • [5] Title: ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: researchgate.net. 5

  • [2] Title: Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis. Source: acs.org (ACS Publications).2

  • [3] Title: Product Class 22: Azaindoles and Their Derivatives. Source: thieme-connect.de.3

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its Derivatives

Foreword: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold."[1] Its structural resemblance to endogenous purines and indoles allows it to effectively interact with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capabilities, making it an ideal hinge-binding motif for many protein kinases. This guide delves into the biological significance of a key derivative, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a versatile building block that has given rise to a multitude of potent and selective kinase inhibitors. We will explore its synthesis, biological activities, and the structure-activity relationships that govern its therapeutic potential, providing researchers and drug development professionals with a comprehensive technical overview.

The Core Moiety: Synthesis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The synthesis of the 3-amino-7-azaindole core is a critical first step in the development of more complex and biologically active derivatives. While numerous methods exist for the construction of the 7-azaindole ring system, a common strategy involves the initial construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. A plausible and efficient synthetic route to the title compound is outlined below.

Synthetic Workflow

start Commercially Available Starting Materials step1 Step 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate start->step1 step2 Step 2: Azide Formation step1->step2 Nucleophilic Aromatic Substitution step3 Step 3: Reduction to 3-Amino Group step2->step3 Staudinger Reduction or Catalytic Hydrogenation end Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate step3->end

Caption: Synthetic workflow for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Experimental Protocol: A Representative Synthesis

This protocol provides a step-by-step methodology for the synthesis of the title compound, adapted from procedures for similar 7-azaindole derivatives.[2]

Step 1: Synthesis of Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Starting Material: Commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Procedure:

    • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as tetrahydrofuran (THF), add a strong base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to deprotonate the pyrrole nitrogen.

    • After stirring for a short period, introduce a carboxylating agent, such as methyl chloroformate, to the reaction mixture.

    • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Step 2: Synthesis of Methyl 4-azido-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Starting Material: Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Procedure:

    • Dissolve the chloro-derivative in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide to the solution and heat the mixture (e.g., to 80-100 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the azido intermediate.

Step 3: Synthesis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • Starting Material: Methyl 4-azido-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the azido compound in a solvent such as methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Biological Activity: A Scaffold for Potent Kinase Inhibitors

The 3-amino-7-azaindole scaffold is a versatile pharmacophore for the development of inhibitors targeting a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling, which in turn regulates immune responses and inflammation.[3] The JAK-STAT signaling pathway is a critical therapeutic target for autoimmune diseases and certain cancers.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 7-Azaindole Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by 7-azaindole derivatives.

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent and selective inhibitors of JAK1 and JAK3.[3][4][5] Modifications at the 4-position and the 5-carboxamide have been shown to be crucial for achieving high potency and selectivity. For instance, the introduction of a cycloalkylamino group at the C4-position and a carbamoyl group at the C5-position significantly enhances JAK3 inhibitory activity.[5]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers.

fgf FGF fgfr FGFR fgf->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation, Angiogenesis downstream->proliferation inhibitor 7-Azaindole Inhibitor inhibitor->fgfr Inhibition

Caption: The FGFR signaling cascade and its inhibition by 7-azaindole-based compounds.

Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that potently inhibit FGFR1, 2, and 3.[6][7] One such derivative, compound 4h from a study, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[6][7] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress migration and invasion in vitro.[6]

Other Kinase Targets

The versatility of the 3-amino-7-azaindole scaffold extends to a range of other important cancer-related kinases:

  • Fms-like tyrosine kinase 3 (FLT3): Derivatives have been developed as potent inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[8]

  • Tropomyosin-related kinases (Trks): 3,5-disubstituted 7-azaindoles have been identified as potent Trk inhibitors with antiangiogenic and anticancer activities.

  • Focal Adhesion Kinase (FAK): Highly substituted 1H-pyrrolo[2,3-b]pyridines have shown submicromolar cellular FAK inhibition.[9]

  • Met Kinase: Pyrrolopyridine-pyridone based compounds have demonstrated potent inhibition of Met kinase.[10]

Quantitative Data: In Vitro Inhibitory Activities

The following table summarizes the inhibitory activities (IC50 values) of selected 3-amino-7-azaindole derivatives against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell LineIC50 (µM)Reference
8v --HeLa3.7[11]
HepG28.0[11]
MCF-719.9[11]
31g JAK1Potent--[3]
Cmpd 31 JAK3Potent--[4]
4h FGFR174T1 (Breast)Proliferation inhibition[6][7]
FGFR29[6][7]
FGFR325[6][7]
CM5 FLT3-MOLM-13 (AML)0.75[8]
FLT3-ITD-MV4-11 (AML)0.64[8]
1f CDK1-DMPMProliferation inhibition[12]
3f CDK1-DMPMProliferation inhibition[12]
1l CDK1-DMPMProliferation inhibition[12]

Experimental Protocols: Key Biological Assays

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP in the same buffer.

    • Prepare a serial dilution of the test compound (e.g., a 7-azaindole derivative) in DMSO, and then dilute in the reaction buffer.

    • Prepare the detection solution containing a terbium-labeled anti-phospho-antibody in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound solution to the wells.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 10 µL of the 2X substrate and ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][13]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate core represents a highly valuable and versatile scaffold in the field of drug discovery. Its derivatives have demonstrated significant potential as potent and selective inhibitors of a wide range of protein kinases implicated in cancer and inflammatory diseases. The ability to systematically modify the 3-amino and 5-carboxylate positions allows for fine-tuning of the pharmacological properties, leading to the identification of drug candidates with improved efficacy and safety profiles. Future research in this area will likely focus on the development of next-generation inhibitors with enhanced selectivity to minimize off-target effects, as well as the exploration of novel therapeutic applications beyond oncology and immunology. The continued investigation of the structure-activity relationships of this privileged scaffold will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., Hwang, H., Hong, K. B., Han, S., & Choi, S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Lee, J. H., Lee, S. H., Kim, B., & Lee, J. (2012). Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities. Journal of Medicinal Chemistry, 55(10), 4827–4831. [Link]

  • von der Saal, W., Ruetters, H., Baer, T., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1123–1143. [Link]

  • Longdom Publishing. (2018). Synthesis and anticancer evaluation of 7-azaindoles under rhodium(III)-catalyzed C-amidation. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (n.d.). Diagram of FGFR signaling pathways. [Link]

  • Cui, J. J., Dinh, D. M., Dinh, N. T., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5129–5133. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871–4883. [Link]

  • SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]

  • ResearchGate. (n.d.). FGFR structure and pathway. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]

  • Zhang, C., Wang, Y., Li, Y., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631. [Link]

  • ResearchGate. (n.d.). The FGFR signaling pathway. [Link]

  • ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic.... [Link]

  • Zhao, P., Li, X., Wang, Y., et al. (2019). Facile one-pot synthesis, antiproliferative evaluation and structure-activity relationships of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles. Bioorganic Chemistry, 88, 102958. [Link]

  • National Center for Biotechnology Information. (n.d.). The Fibroblast Growth Factor signaling pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). The JAK/STAT Pathway. [Link]

  • Vilches Herrera, L. M., Knepper, I., de Souza, N., Villinger, A., & Iaroshenko, V. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 417–426. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(7), 1845–1850. [Link]

  • ResearchGate. (2025). Preparation of Substituted 5-Aziandoles: Methyl 4-Chloro-1 H -Pyrrolo[3,2- C ]Pyridine-2-Carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ResearchGate. (2025). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • ACS Publications. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic Acid. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Da Settimo, F., Taliani, S., et al. (2013). Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. Journal of Medicinal Chemistry, 56(19), 7613–7626. [Link]

  • ACS Publications. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

  • Arkat USA, Inc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

Sources

Exploratory

Methyl 3-Amino-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Derivatives: A Privileged Scaffold in Modern Kinase Inhibitor Design

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a cornerstone in modern medicinal chemistry, serving as a highly effective bioisostere for purines and indoles. Specifically, derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core has emerged as a cornerstone in modern medicinal chemistry, serving as a highly effective bioisostere for purines and indoles. Specifically, derivatives built upon the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold offer unparalleled modularity. The 3-amino group provides a critical vector for targeting the kinase DFG-loop, while the 5-carboxylate acts as a highly tunable handle for directing substituents into solvent-exposed regions. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological applications of these derivatives, with a focus on their role as potent, isoform-selective kinase inhibitors.

Pharmacophore Mapping & Mechanistic Causality

The success of the 3-amino-7-azaindole-5-carboxylate scaffold lies in its precise geometric alignment within the ATP-binding pocket of kinases.

  • Hinge Region Anchoring: The pyridine nitrogen (N7) acts as a robust hydrogen bond acceptor (HBA), while the pyrrole nitrogen (N1) serves as a hydrogen bond donor (HBD). This dual interaction perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region[1].

  • The 5-Position Selectivity Switch: Modifications at the 5-carboxylate position are critical for isoform selectivity. For example, converting the 5-carboxylate into an N-methyl carboxamide creates a specific interaction with the hinge region of Janus kinase 1 (JAK1). Structure-activity relationship (SAR) studies reveal that while N-methyl amides yield sub-nanomolar affinity for JAK1, bulkier substitutions (e.g., cyclopentyl amides) clash with the binding pocket, resulting in a dramatic loss of affinity (>10,000 nM)[2].

  • The 3-Amino Vector: The 3-amino group allows for the installation of ureas, amides, or aryl groups. This vector projects directly toward the activation loop (DFG-loop) or the hydrophobic pocket near the P-loop, enabling the stabilization of specific kinase conformations (e.g., inducing a rare helical DFG-loop conformation in Focal Adhesion Kinase)[3].

Synthesis SM 5-Aminopyridine Precursor Int1 Cyanation & Protection SM->Int1 Core 3-Amino-7-azaindole -5-carboxylate Core Int1->Core Thorpe-Ziegler Cyclization Deriv1 Ester Hydrolysis & Amidation (C5) Core->Deriv1 Selectivity Handle Deriv2 Urea/Amide Formation (C3) Core->Deriv2 Hinge/DFG Targeting

Synthetic workflow for 3-amino-7-azaindole-5-carboxylate derivatives.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly substituted 7-azaindoles requires careful orchestration of protecting groups and coupling conditions to prevent off-target reactions at the nucleophilic pyrrole nitrogen.

Protocol: Synthesis of JAK1-Selective N-Methyl-5-Carboxamide Derivatives

This protocol describes the transformation of a 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid precursor into a highly potent JAK1 inhibitor[4].

Phase 1: Amide Coupling (Selectivity Handle Installation)

  • Activation: Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous DMF. Add carbonyldiimidazole (CDI) to activate the carboxylic acid.

    • Causality: CDI is preferred over standard coupling agents (e.g., HATU or EDC) to minimize side reactions with the unprotected pyrrole nitrogen[4].

  • Amidation: Introduce methylamine to the activated intermediate. Stir at room temperature until complete conversion to 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is achieved[4].

Phase 2: Nucleophilic Aromatic Substitution (SNAr) & Deprotection 3. SNAr Reaction: Mix the intermediate with a Boc-protected piperidine amine derivative. Subject the mixture to microwave irradiation (e.g., 120°C for 30 minutes)[4].

  • Causality: Microwave conditions are critical here. The electron-rich nature of the 7-azaindole core makes the 4-position relatively unreactive toward SNAr; thermal microwave heating overcomes this high activation energy barrier[4].
  • Boc-Deprotection: Treat the resulting compound with HCl in methanol to remove the Boc protecting group, yielding the free piperidine amine[4].

Phase 3: Reductive Amination (Targeting the Hydrophobic Pocket) 5. Functionalization: React the deprotected intermediate with a selected benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-trifluoromethylbenzaldehyde) in the presence of sodium triacetoxyborohydride (NaBH(OAc)3)[4]. This step installs the hydrophobic moiety required to occupy the P-loop of the kinase, locking the compound into its active conformation[4].

(Note: The foundational 3-amino-1H-pyrrolo[2,3-b]pyridine core is typically synthesized via a microwave-assisted Thorpe–Ziegler cyclization of ethyl N-(3-cyanopyridin-2-yl)carbamate precursors[5].)

Biological Applications & Efficacy Data

Derivatives of the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold have demonstrated exceptional efficacy across a variety of therapeutic areas, driven by their ability to selectively inhibit specific kinases.

Autoimmune Diseases & Fibrosis (JAK1 Inhibition)

JAK1 plays a pivotal role in cytokine-mediated inflammatory responses. By utilizing the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, researchers have developed inhibitors with extreme selectivity for JAK1 over JAK2, JAK3, and TYK2[1].

  • Compound 36b exhibited an IC50 of 0.044 nM for JAK1, with >380-fold selectivity over JAK2[4].

  • Compound 31g (and its enantiomer 38a) significantly reduced the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs), completely inhibiting migration at 0.25 μM in wound-healing assays[1].

Alzheimer's Disease (GSK-3β Inhibition)

Glycogen synthase kinase-3β (GSK-3β) is a key driver of tau hyperphosphorylation in Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been designed to target this kinase[6].

  • Compound 41 demonstrated an IC50 of 0.22 nM against GSK-3β. At the cellular level, it dose-dependently increased GSK-3β phosphorylation at the Ser9 site, thereby inhibiting the hyperphosphorylation of tau protein[6]. It also showed low cytotoxicity in SH-SY5Y cells and effectively ameliorated dyskinesia in in vivo zebrafish models[6].

Psoriasis (CDK8 Inhibition)

Cyclin-dependent kinase 8 (CDK8) is an emerging target for inflammatory skin conditions.

  • Compound 46 , a novel pyrrolo[2,3-b]pyridine derivative, exhibited a strong inhibitory effect on CDK8 (IC50 = 57 nM) and suppressed NF-κB signaling. It showed highly favorable effects in a TNF-α induced in vitro psoriasis model without inhibiting CYP450 enzymes[7].

Quantitative Efficacy Summary
Target KinaseLead CompoundIC50 ValueSelectivity ProfilePrimary Indication
JAK1 Compound 36b0.044 nM>380-fold over JAK2, >210-fold over JAK3Pulmonary Fibrosis
JAK1 Compound 31g~3.0 nMHigh selectivity over JAK2/3 and TYK2Hepatic Fibrosis
GSK-3β Compound 410.22 nMHigh selectivity over 24 structural kinasesAlzheimer's Disease
CDK8 Compound 4657.0 nMFavorable across the CDK familyPsoriasis

Pathway Modulation Visualization

To understand the systemic impact of these inhibitors, it is crucial to map their interference within cellular signaling cascades. Below is the mechanism of action for JAK1-selective azaindole inhibitors within the JAK/STAT pathway, a primary target for these derivatives.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 Dimerization & Activation STAT STAT Phosphorylation JAK1->STAT Phosphorylates Inhibitor 7-Azaindole Inhibitor (Blocks ATP Binding) Inhibitor->JAK1 Inhibits Nucleus Gene Transcription (Inflammation/Fibrosis) STAT->Nucleus Translocation

Mechanism of action for JAK1-selective 7-azaindole inhibitors in the JAK/STAT pathway.

Conclusion

The methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold represents a masterclass in rational drug design. By leveraging the bioisosteric properties of the 7-azaindole core and utilizing the 3-amino and 5-carboxylate positions as precise vectors for binding pocket exploration, researchers can achieve sub-nanomolar potency and remarkable kinase selectivity. As synthetic methodologies continue to evolve, particularly in late-stage functionalization, this scaffold will undoubtedly yield next-generation therapeutics for oncology, neurodegeneration, and autoimmune disorders.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed (NIH). [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed (NIH).[Link]

  • Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed (NIH).[Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Chromatographic Purification of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Executive Summary Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly functionalized 7-azaindole building block. Its purification is notoriously difficult due to the presence of multiple basic nitrogen ato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly functionalized 7-azaindole building block. Its purification is notoriously difficult due to the presence of multiple basic nitrogen atoms and a hydrolysable ester. This application note details the mechanistic rationale and step-by-step protocols for isolating this compound in >98% purity using either modified normal-phase flash chromatography or preparative reversed-phase HPLC.

Chemical Context & Chromatographic Challenges

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of potent kinase inhibitors, such as selective ATM inhibitors . However, the specific derivative, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, presents a "perfect storm" of chromatographic challenges:

  • Amphoteric & Polybasic Nature: The molecule contains a basic pyridine nitrogen (pKa ~4.5), a nucleophilic primary amine at C3, and a weakly acidic pyrrole NH.

  • Chemisorption: On standard bare silica gel, the basic nitrogens form strong hydrogen bonds and ionic interactions with acidic silanol groups (pKa ~4.5–5.5). This causality leads to severe chemisorption, manifesting as extreme peak tailing, band broadening, and poor mass recovery.

  • Chemical Instability: The C5 methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions, while the electron-rich 3-amino group is prone to oxidation if exposed to air on the silica surface for prolonged periods.

To overcome chemisorption, a competitive modifier must be introduced to the mobile phase. Ammonia (NH₄OH) competitively binds to the acidic silanol sites, displacing the target compound and allowing it to elute as a sharp, symmetrical band .

Interactions Silica Bare Silica Gel (Acidic Silanols) Target Target Compound (Basic Nitrogens) Silica->Target Strong H-Bonding Tailing Severe Peak Tailing (Chemisorption) Target->Tailing Without Modifier Elution Sharp Elution Band (Desorption) Target->Elution With Modifier Modifier NH4OH Modifier (Ammonia) Modifier->Silica Competes for Silanols

Mechanistic pathway of silica gel chemisorption and modifier-induced desorption.

Purification Strategy Selection

The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends on the scale of the reaction and the polarity of the impurities. While scalable industrial processes often aim to bypass chromatography entirely via crystallization , early-stage drug discovery relies heavily on these two chromatographic methods.

G Start Crude Methyl 3-amino-1H- pyrrolo[2,3-b]pyridine-5-carboxylate Assess Assess Impurity Profile (TLC / Analytical HPLC) Start->Assess NP_Silica Normal Phase Flash Chromatography Assess->NP_Silica Lipophilic impurities, Scale > 1g RP_HPLC Reversed-Phase Prep HPLC Assess->RP_HPLC Polar impurities, Scale < 1g NP_Cond Eluent: CHCl3 / MeOH / NH4OH (Competes with Silanols) NP_Silica->NP_Cond RP_Cond Eluent: H2O / MeCN + 0.1% FA (Suppresses Ionization) RP_HPLC->RP_Cond Pure Purified Target Compound (>98% Purity) NP_Cond->Pure RP_Cond->Pure

Decision tree for selecting the optimal chromatographic purification strategy.

Detailed Experimental Protocols
Protocol A: Modified Normal-Phase Flash Chromatography

This protocol operates as a self-validating system: it utilizes TLC for pre-run validation, real-time UV monitoring during the run, and immediate post-run concentration to prevent degradation.

  • Column Equilibration: Pack a silica gel column (40–63 µm particle size) and equilibrate with 3 column volumes (CV) of the starting mobile phase: CHCl₃ containing 1% NH₄OH.

    • Causality Rationale: Pre-treating the column neutralizes the most acidic silanols before the sample is introduced, preventing irreversible binding of the first molecules that enter the column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of THF or MeOH. Add Celite 545 (1:2 w/w ratio to crude) and concentrate to dryness under reduced pressure to create a free-flowing powder. Dry-load this powder onto the column.

    • Causality Rationale: Liquid loading in polar solvents causes immediate band broadening; dry loading ensures a tight initial band, drastically improving resolution.

  • Gradient Elution:

    • 0–2 CV: 100% CHCl₃

    • 2–5 CV: CHCl₃:MeOH (95:5)

    • 5–10 CV: CHCl₃:MeOH:NH₄OH (90:10:1)

  • Fraction Collection & Validation: Monitor elution via UV at 254 nm and 280 nm. Validate fractions via TLC (Mobile Phase: CHCl₃:MeOH:NH₄OH 85:14:1, expected Rf ~0.35).

  • Isolation: Immediately pool the pure fractions and concentrate in vacuo at a water bath temperature <35°C.

    • Causality Rationale: Prolonged exposure to NH₄OH in the presence of ambient moisture can trigger saponification of the C5 methyl ester.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Utilize this protocol for highly polar impurity profiles or when >99% purity is required for sensitive biological assays .

  • System Preparation: Equip the Prep-HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Formulation:

    • Buffer A: Ultrapure H₂O + 0.1% Formic Acid (FA) (pH ~2.7).

    • Buffer B: LC-MS grade Acetonitrile + 0.1% FA.

    • Causality Rationale: FA ensures both the pyridine and primary amine are fully protonated. This forces the molecule into a single ionization state, preventing the peak splitting often seen with amphoteric compounds at neutral pH.

  • Sample Preparation: Dissolve the crude material in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

    • Self-Validation: Inject a 5 µL analytical aliquot to confirm retention time and establish the preparative gradient profile before injecting the bulk sample.

  • Gradient Method: Run a shallow gradient from 5% B to 50% B over 25 minutes at a flow rate of 20 mL/min.

  • Lyophilization: Pool the target fractions, freeze at -80°C, and lyophilize.

    • Causality Rationale: FA is volatile and sublimes during lyophilization, leaving the target compound as a stable formate salt without inducing ester hydrolysis.

Quantitative Method Comparison

The following table summarizes the expected quantitative outcomes and performance metrics for both purification methodologies.

MetricNormal-Phase (Silica + NH₄OH)Reversed-Phase (C18 + 0.1% FA)
Typical Recovery 75 – 85%85 – 95%
Final Purity (HPLC) 92 – 96%> 99%
Scalability High (1 g to 100+ g)Low to Medium (10 mg to 1 g)
Retention Factor (k') 1.5 – 2.5 (in 90:10:1 eluent)3.0 – 4.5 (at 20% MeCN)
Run Time 45 – 90 minutes25 – 35 minutes
Degradation Risk Moderate (Ester hydrolysis if left in base)Low (Stable as formate salt)
Troubleshooting & Critical Parameters
  • Issue: Loss of the C5 Methyl Ester (Hydrolysis)

    • Observation: Appearance of a highly polar baseline spot on TLC or an early-eluting peak on RP-HPLC (M-14 mass).

    • Causality: The methyl ester is highly susceptible to saponification. In normal phase, leaving the compound dissolved in the NH₄OH-containing eluent overnight will cause hydrolysis.

    • Solution: Evaporate normal-phase fractions immediately upon collection. If using RP-HPLC, strictly avoid basic buffers (like ammonium bicarbonate) and use acidic modifiers (FA or TFA).

  • Issue: Darkening of the Product (Oxidation)

    • Observation: The isolated solid turns from pale yellow to dark brown over time.

    • Causality: The electron-rich 3-amino group is prone to atmospheric oxidation, generating radical species that polymerize.

    • Solution: Store the purified compound under an inert argon atmosphere at -20°C. During RP-HPLC, ensure all solvents are properly degassed.

References
  • Guo, T., Qin, S., Tian, Y., Tang, M., Yuan, Y., Sun, R., Chen, L., Cen, X., & Yang, T. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.[Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ChemCatChem, 15(19), e202300650.[Link]

  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282-1285.[Link]

Application

1H NMR and 13C NMR analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Application Note: ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development. Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development.

Executive Summary & Scientific Context

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized as a bioisostere for purines and indoles in the development of kinase inhibitors targeting the JAK/STAT and other critical signaling pathways[1]. The specific derivative analyzed in this guide—methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate —presents a unique electronic environment. The opposing push-pull effects of the electron-donating 3-amino group and the electron-withdrawing 5-carboxylate group drastically alter the electron density across the fused ring system. This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignments of this molecule, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for robust structural verification.

Structural Topology & Atom Numbering

To accurately assign NMR signals, a standardized numbering system for the 7-azaindole core must be established. The diagram below illustrates the topological numbering and functional group mapping critical for spectral interpretation.

Topological numbering of the 1H-pyrrolo[2,3-b]pyridine core and functional groups.

Rationale for Experimental Design (Expertise & Experience)

  • Solvent Selection & The Causality of Line Broadening: The 7-azaindole core possesses both a strong hydrogen-bond donor (N1-H) and a hydrogen-bond acceptor (N7). In non-polar, non-coordinating solvents like CDCl₃, these molecules undergo reversible base-mediated dimerization and oligomerization[2]. This dynamic intermolecular exchange severely broadens the NMR signals, often obscuring critical coupling constants. To disrupt these interactions and obtain sharp, well-resolved spectra, DMSO-d₆ is strictly recommended as the acquisition solvent.

  • Concentration Effects: Due to the planar nature of the fused heterocyclic system, residual π−π stacking can occur at high concentrations, leading to upfield anisotropic shielding. Sample concentration should be strictly controlled (15–20 mg per 0.6 mL for ¹H NMR) to ensure reproducibility.

Theoretical NMR Spectral Analysis & Causality

¹H NMR Causality
  • The Pyridine Protons (C4-H and C6-H): The pyridine ring protons are highly deshielded. The C6-H proton appears as a doublet ( J≈2.0 Hz) at an extreme downfield position (~8.90 - 9.05 ppm). This extreme shift is caused by the combined inductive electron-withdrawing effect of the adjacent N7 atom and the anisotropic deshielding from the C5-carboxylate group[3]. The C4-H proton also appears as a doublet ( J≈2.0 Hz) around 8.40 - 8.55 ppm; it is deshielded by the ester but lacks the direct adjacency to the N7 atom, placing it upfield of C6-H[3].

  • The Pyrrole Proton (C2-H): In the parent 7-azaindole, C2-H and C3-H couple to each other. However, due to the amino substitution at C3, the C2-H appears as a sharp singlet around 7.40 - 7.50 ppm[4].

  • Exchangeable Protons (N1-H and C3-NH₂): The pyrrole N1-H is highly deshielded and appears as a broad singlet >11.5 ppm due to strong solvent hydrogen bonding with DMSO. The C3-NH₂ appears as a broad singlet around 5.0 - 5.5 ppm.

¹³C NMR Causality
  • The carbonyl carbon (C=O) of the ester resonates at ~166.0 ppm, typical for conjugated methyl esters.

  • The C6 and C7a carbons are highly deshielded (~148–150 ppm) due to their direct proximity to the electronegative nitrogen atoms.

  • The C5 carbon is relatively shielded (~116.5 ppm) compared to typical pyridine carbons due to resonance effects from the core, despite bearing the electron-withdrawing ester group.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
> 11.50 Broad Singlet (br s) - 1H N1-H (Exchangeable)
8.90 - 9.05 Doublet (d) ~ 2.0 1H C6-H
8.40 - 8.55 Doublet (d) ~ 2.0 1H C4-H
7.40 - 7.50 Singlet (s) - 1H C2-H
5.00 - 5.50 Broad Singlet (br s) - 2H C3-NH₂ (Exchangeable)

| 3.80 - 3.90 | Singlet (s) | - | 3H | -COOCH₃ |

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 166.0 Quaternary (C=O) Ester Carbonyl
~ 149.0 Quaternary (C) C7a (Bridgehead)
~ 148.5 Tertiary (CH) C6
~ 130.5 Tertiary (CH) C4
~ 128.0 Quaternary (C) C3 (NH₂ substituted)
~ 126.0 Tertiary (CH) C2
~ 118.0 Quaternary (C) C3a (Bridgehead)
~ 116.5 Quaternary (C) C5 (Ester substituted)

| ~ 52.0 | Primary (CH₃) | -COOCH₃ |

Step-by-Step Experimental Protocol (Trustworthiness)

To ensure absolute trustworthiness of the data, the following protocol incorporates a self-validating D₂O shake experiment to definitively assign the exchangeable heteroatom-bound protons.

Step 1: Sample Preparation Weigh accurately 15–20 mg of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate for ¹H NMR (or 40–50 mg for ¹³C NMR). Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

Step 2: Instrument Setup Transfer the homogenous solution to a precision 5 mm NMR tube. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual shimming to optimize magnetic field homogeneity (Z1-Z4 coils) until the TMS signal FWHM is < 1.0 Hz.

Step 3: ¹H NMR Acquisition Acquire the ¹H spectrum using standard parameters: 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.

Step 4: ¹³C NMR Acquisition Acquire the ¹³C spectrum using 1024 to 2048 scans (depending on sample concentration), a spectral width of 250 ppm, a D1 of 2.0 seconds, and WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.

Step 5: Self-Validation (D₂O Shake Experiment) To unambiguously identify the N1-H and C3-NH₂ signals, remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O). Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange. Re-acquire the ¹H NMR spectrum. The complete disappearance of the signals at >11.5 ppm and ~5.2 ppm confirms their assignment as exchangeable protons.

Analytical Workflow Diagram

Workflow Prep Sample Preparation 15-40 mg in DMSO-d6 Acq1H 1H NMR Acquisition (16 Scans) Prep->Acq1H Acq13C 13C NMR Acquisition (1024+ Scans) Prep->Acq13C D2O D2O Shake Experiment (Self-Validation) Acq1H->D2O Process Data Processing (FT, Phase, Baseline) Acq13C->Process D2O->Process Assign Signal Assignment (Identify C4, C6, NH2) Process->Assign Validated Structural Confirmation Assign->Validated Verified

Sequential experimental workflow for NMR acquisition and self-validating spectral assignment.

References

  • Title: Photosensitized Intramolecular [2+2] Cycloaddition of 1H-Pyrrolo[2,3-b]pyridines Enabled by the Assistance of Lewis Acids[3] Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3[1] Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes[4] Source: Royal Society of Chemistry (Chemical Communications) URL: [Link]

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines[2] Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Developing Biological Assays for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a foundational scaffold in modern medicinal chemistry. Its rigid, bicyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Kinase Inhibitor

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a foundational scaffold in modern medicinal chemistry. Its rigid, bicyclic structure mimics the purine core of ATP, making it an ideal "hinge-binding" motif for a vast array of protein kinases. Derivatives of this scaffold have demonstrated potent inhibitory activity against numerous kinase families, including Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] Consequently, when presented with a novel derivative such as methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a primary and logical hypothesis is its function as a kinase inhibitor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust assay cascade for characterizing the biological activity of this compound. We will focus on the Janus Kinase (JAK) family as the primary target class, given the prevalence of this target for the pyrrolo[2,3-b]pyridine scaffold.[4][5] The protocols herein describe a systematic approach, beginning with high-throughput biochemical screening to determine direct enzyme inhibition, followed by mechanistic biochemical assays to establish selectivity, and culminating in cell-based assays to confirm on-target activity in a physiological context.

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical intracellular tyrosine kinases that transduce signals from cytokine and growth factor receptors.[6] This signaling cascade, known as the JAK-STAT pathway, is pivotal for regulating immunity, inflammation, and hematopoiesis.[7][8] Its dysregulation is implicated in a wide range of autoimmune disorders and cancers, making JAKs highly attractive therapeutic targets.[7][9]

Part 1: The Assay Cascade Strategy

A tiered approach is essential for efficiently characterizing a potential kinase inhibitor. This strategy minimizes resource expenditure by using a high-throughput, cost-effective primary screen to identify initial activity, followed by more complex and physiologically relevant assays for confirmation and detailed characterization.

Assay_Cascade cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Selectivity & Mechanism (Biochemical) cluster_2 Tier 3: Cellular Activity (In-Cell) P High-Throughput Screen (HTS) Biochemical JAK2 Assay (e.g., TR-FRET) S Kinase Selectivity Panel (JAK1, JAK3, TYK2) IC50 Determination P->S Active 'Hits' M Mechanism of Action (ATP Competition Assay) S->M Selective Compounds C Target Engagement Assay (pSTAT3/5 Inhibition) IC50 Determination S->C Selective Compounds D Downstream Functional Assay (Cytokine Release or Cell Proliferation) C->D Potent Cellular Hits

Caption: A tiered assay cascade for inhibitor characterization.

Part 2: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays measure the direct interaction between the compound and the purified kinase enzyme, providing a clean assessment of inhibitory potency (IC50) without the complexities of a cellular environment.[10] Several robust, high-throughput technologies are suitable for this purpose.

Technology Comparison
Assay TechnologyPrincipleAdvantagesDisadvantages
TR-FRET Measures FRET between a donor (e.g., Terbium) on an anti-phospho antibody and an acceptor on a phosphorylated substrate.[11][12]Homogeneous ("mix-and-read"), high signal-to-background, low interference.[13][14]Requires specific antibodies and labeled substrates.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled tracer upon binding to an antibody or kinase.[15]Homogeneous, cost-effective, widely applicable.[16]Can be susceptible to compound fluorescence interference.[17]
Luminescence (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[18]High sensitivity, broad dynamic range, measures enzyme turnover directly.Multi-step process, potential for luciferase inhibition.
AlphaLISA® / AlphaScreen® Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a signal.[19][20]Highly sensitive, no-wash format, versatile for different substrates.[21][22]Light-sensitive donor beads, potential for bead-compound interactions.
Protocol 2.1: Primary HTS Using TR-FRET for JAK2 Inhibition

This protocol is designed for a primary screen to identify if methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate inhibits JAK2 activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for HTS due to its robustness and low susceptibility to interference.[13]

Causality: The assay measures the phosphorylation of a substrate peptide by the JAK2 enzyme. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate serves as the FRET donor. The substrate peptide itself is labeled with a fluorescent acceptor (e.g., fluorescein or GFP). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a high TR-FRET signal.[11][12] An inhibitor will prevent phosphorylation, leading to a low signal.

TR_FRET_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) JAK2_A Active JAK2 pSub_A pSubstrate-Acceptor JAK2_A->pSub_A Phosphorylation ATP_A ATP ATP_A->pSub_A Sub_A Substrate-Acceptor Sub_A->pSub_A Ab_A Ab-Donor(Tb) pSub_A->Ab_A Binding note_A FRET Occurs Ab_A->note_A JAK2_B Inactive JAK2 Sub_B Substrate-Acceptor Inhibitor Compound Inhibitor->JAK2_B Blocks ATP Site ATP_B ATP note_B No FRET Sub_B->note_B No Phosphorylation Ab_B Ab-Donor(Tb) Ab_B->note_B

Caption: Principle of the TR-FRET kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Dilute recombinant human JAK2 enzyme, biotinylated peptide substrate (e.g., IRS-1tide), and ATP to 2X final concentration in Assay Buffer.[9]

    • Prepare a serial dilution of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration (maintaining a final DMSO concentration ≤1%).

    • Prepare Stop/Detection Buffer: Assay Buffer containing EDTA (to stop the kinase reaction) and Tb-labeled anti-phospho-substrate antibody.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X compound dilution or vehicle (for positive and negative controls) to appropriate wells.

    • Add 10 µL of 2X JAK2 enzyme/substrate mix to all wells except negative controls (add 10 µL of Assay Buffer instead).

    • Initiate the kinase reaction by adding 5 µL of 4X ATP solution. For negative controls, add 5 µL of Assay Buffer without ATP.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding 10 µL of Stop/Detection Buffer to all wells.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm or 620 nm for the donor/reference).[12]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Normalize the data using positive (enzyme + ATP, no inhibitor) and negative (no enzyme or no ATP) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Determining Kinase Selectivity

Once activity against JAK2 is confirmed, it is crucial to assess selectivity against other JAK family members (JAK1, JAK3, TYK2) and potentially a broader panel of kinases.[2][4] The same TR-FRET or an alternative format like the ADP-Glo™ assay can be used. The protocol is identical to 2.1, simply substituting the respective kinase and its optimized substrate. A compound is considered selective if it displays a significant potency window (typically >10-fold, ideally >100-fold) between the primary target and other kinases.

Part 3: Cell-Based Assays for Physiological Relevance

Cell-based assays are indispensable for validating biochemical hits.[23][24] They confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and inhibit the signaling pathway.

Protocol 3.1: Inhibition of Cytokine-Induced STAT Phosphorylation

The canonical downstream event of JAK activation is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] Measuring the level of phosphorylated STAT (pSTAT) is a direct readout of JAK activity within the cell.

Causality: A cell line expressing the target JAK (e.g., TF-1 cells, which express JAK2 and JAK3) is starved and then pre-incubated with the inhibitor.[8] A specific cytokine (e.g., IL-3 to activate JAK2, or IL-2 to activate JAK3) is added to stimulate the pathway.[25][26] In the absence of an effective inhibitor, JAKs become activated and phosphorylate STAT proteins. The amount of pSTAT can be quantified using various immunoassays, such as a sandwich ELISA or cell-based TR-FRET (e.g., LanthaScreen™).[7][27]

Cell_Based_Workflow A 1. Seed Cells (e.g., TF-1 cells) B 2. Serum Starve (To reduce basal signaling) A->B C 3. Pre-incubate with Compound (Serial Dilutions) B->C D 4. Stimulate with Cytokine (e.g., IL-3 for JAK2/STAT5) C->D E 5. Lyse Cells (To release proteins) D->E F 6. Detect pSTAT (e.g., AlphaLISA or ELISA) E->F G 7. Data Analysis (Calculate Cellular IC50) F->G

Caption: Workflow for a cell-based pSTAT inhibition assay.

Methodology (AlphaLISA® SureFire® Ultra™ Format):

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., human erythroleukemia TF-1 cells) according to standard protocols.

    • Seed cells into a 96-well culture plate and allow them to adhere or stabilize.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activation.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in culture media.

    • Add the compound dilutions to the cells and pre-incubate for 1-2 hours.

    • Stimulate the cells by adding a pre-determined concentration of the appropriate cytokine (e.g., human IL-3 to activate the JAK2/STAT5 pathway) for 15-30 minutes at 37°C.[8]

  • Lysis and Detection:

    • Remove the culture medium and lyse the cells by adding Lysis Buffer provided with the assay kit (e.g., AlphaLISA SureFire Ultra kits).[21]

    • Incubate on a shaker for 10-15 minutes.

    • Transfer a small volume of the lysate to a 384-well assay plate.

    • Add the Acceptor Bead mix (containing an antibody against a non-phosphorylated epitope) and Donor Bead mix (streptavidin-coated beads bound to a biotinylated anti-pSTAT antibody).[21][28]

    • Incubate in the dark at room temperature for 2 hours.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled microplate reader.

    • Plot the AlphaLISA signal against the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50. This value represents the concentration required to inhibit the pSTAT signal by 50% in a cellular context.[29]

Example Data and Interpretation
Assay TypeTargetResult (IC50)Interpretation
Biochemical TR-FRETJAK250 nMThe compound is a potent direct inhibitor of the JAK2 enzyme.
Biochemical TR-FRETJAK1800 nMThe compound is 16-fold selective for JAK2 over JAK1.
Biochemical TR-FRETJAK32,500 nMThe compound is 50-fold selective for JAK2 over JAK3.
Cell-Based AlphaLISAIL-3 stimulated pSTAT5200 nMThe compound is cell-permeable and effectively inhibits the JAK2 pathway in a cellular context. The rightward shift from biochemical to cellular IC50 is expected due to factors like cell permeability and ATP competition.

Conclusion

This guide outlines a systematic and robust strategy for characterizing the biological activity of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. By progressing from broad biochemical screening to specific cellular pathway analysis, researchers can confidently determine the compound's potency, selectivity, and cellular efficacy. The provided protocols leverage modern, validated assay technologies like TR-FRET and AlphaLISA, ensuring high-quality, reproducible data. This structured approach is fundamental in the early stages of drug discovery for validating a compound's mechanism of action and advancing promising candidates toward further development.

References

  • KeyTec® TR - FRET Protein Kinase Assay Kit - VKEY-BIO. (n.d.).
  • Alpha SureFire No-wash Cellular Kinase Assays - Revvity. (n.d.).
  • LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP. (n.d.).
  • Gleason, E. N., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.).
  • Request PDF | Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate.
  • Seethala, R., & Menzel, R. (2000). Fluorescence polarization competition immunoassay for tyrosine kinases. Methods, 22(1), 62-74.
  • A Directly Labeled TR-FRET Assay for Monitoring Phosphoinositide-3-Kinase Activity. (2006). Journal of Biomolecular Screening.
  • Vitt, D., et al. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of Biomolecular Screening, 8(5), 559-568.
  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (n.d.).
  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.).
  • LanthaScreen™ Cellular STAT1/3/5 Assays For High-Throughput Screening of JAK Inhibitors - Thermo Fisher Scientific. (n.d.).
  • Ammar, U., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI.
  • Fluorescence Polarization (FP) | Molecular Devices. (n.d.).
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed.
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
  • AlphaLISA® Human Interleukin 1 Receptor Associated Kinase 4 (IRAK4) Detection Kit - Revvity. (n.d.).
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025).
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (n.d.). Advanced Journal of Chemistry, Section A.
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
  • Application Notes and Protocols: Jak-IN-28 Cell-Based Assay - Benchchem. (n.d.).
  • JAK1 Assay Service - BPS Bioscience. (n.d.).
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PMC.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024).
  • Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay - ThermoFisher. (n.d.).
  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015).
  • JAK-STAT Cell Signaling Pathway - Thermo Fisher Scientific. (n.d.).
  • Custom Cell-Based Assay Development - BPS Bioscience. (n.d.).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications.
  • Kinase assays | BMG LABTECH. (2020).
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
  • JAK1 (Janus Kinase 1) Assay Kit - AMSBIO. (n.d.).
  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments.
  • Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors. (2011).
  • Alpha Kinase Assays - Revvity. (n.d.).
  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). PMC - NIH.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
  • JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US. (n.d.).
  • A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. (2008). AACR Journals.
  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.).
  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (n.d.). J-Stage.
  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015). PubMed.
  • 98% (HPLC), powder, JAK3 inhibitor - Sigma-Aldrich. (n.d.).
  • JAK | Inhibitors | MedChemExpress. (n.d.).
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.

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Application

Application Note &amp; Protocols for Utilizing Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many disease...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides a detailed guide on the application of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , a versatile starting material for the synthesis of compound libraries aimed at kinase inhibitor discovery. We will delve into the rationale behind its use, provide detailed protocols for biochemical and cell-based screening assays, and offer insights into data interpretation and hit validation.

Introduction: The Power of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery.[1] The ATP-binding site of kinases, while conserved, offers opportunities for achieving selectivity through interactions with adjacent regions. The 1H-pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, has proven to be an exceptional "hinge-binding" motif.[2][3] This scaffold typically forms two crucial hydrogen bonds with the backbone amide and carbonyl of a key residue in the hinge region of the kinase, effectively anchoring the inhibitor in the ATP-binding pocket.[3][4] Its rigid, planar structure provides a solid foundation for building out substituents that can exploit unique features of a target kinase, thereby driving potency and selectivity. Numerous successful kinase inhibitors targeting a wide range of kinases, including FGFR, IKKα, and BTK, have been developed based on this core structure.[2][3][5]

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a strategically functionalized starting material that serves as an excellent entry point for generating a diverse library of potential kinase inhibitors. The amino group at the 3-position and the methyl ester at the 5-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold.

Functional Group Utility in Library Synthesis
3-Amino Group Ideal for amide bond formation, urea/thiourea formation, and Suzuki or Buchwald-Hartwig couplings to introduce a wide variety of substituents that can project into the solvent-exposed region or other pockets of the ATP-binding site.
5-Carboxylate (Ester) Can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or can be reduced or otherwise modified to introduce different functionalities that can interact with the ribose-binding pocket.
Pyrrolo Nitrogen Can be alkylated or arylated to further explore the chemical space and modulate physicochemical properties.

Designing a Kinase Inhibitor Screening Cascade

A well-designed screening cascade is essential for efficiently identifying and validating promising kinase inhibitor candidates. The cascade should progress from high-throughput, cost-effective biochemical assays to more complex and physiologically relevant cell-based assays.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization Primary_Screen Primary Biochemical Screen (Single Concentration) IC50_Determination Biochemical IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Active Compounds Selectivity_Panel Kinase Selectivity Profiling IC50_Determination->Selectivity_Panel Potent Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Panel->Target_Engagement Potent & Selective Hits Phosphorylation_Assay Downstream Signaling Inhibition (Phospho-Substrate Assay) Target_Engagement->Phosphorylation_Assay Proliferation_Assay Cellular Proliferation/Viability Assay Phosphorylation_Assay->Proliferation_Assay ADME_Tox In Vitro ADME/Tox Proliferation_Assay->ADME_Tox Validated Hits In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: A typical kinase inhibitor screening cascade.

Protocols for Kinase Inhibitor Screening

The following protocols are generalized and should be optimized for the specific kinase and assay platform being used.

Synthesis of a Focused Library from Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The versatility of the starting material allows for the rapid generation of a diverse library. A common approach is to first perform an amide coupling at the 3-amino position.

  • Amide Coupling: React methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with a diverse set of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of 3-amido derivatives.

  • Ester Hydrolysis: Treat the resulting methyl esters with a base (e.g., LiOH or NaOH) to hydrolyze them to the corresponding carboxylic acids.

  • Second Amide Coupling: Couple the resulting carboxylic acids with a library of amines to introduce diversity at the 5-position.

This two-step diversification strategy allows for the exploration of a wide range of chemical space.

Protocol: Primary Biochemical Kinase Assay (ADP-Glo™ Universal Kinase Assay)

This protocol is based on the principle of detecting the amount of ADP produced in a kinase reaction, which is a universal product of all kinase-catalyzed phosphotransfer reactions.[6]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds synthesized from methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate. For a single-point screen, a final assay concentration of 10 µM is common. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced to IC50 determination.

Protocol: Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.[7]

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • Test compounds.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White 96- or 384-well assay plates.

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the optimized time (e.g., 2 hours).

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent.

    • Add the detection reagent to the wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

Data Analysis:

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target kinase in a cellular context.

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Fusion Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NanoLuc_Inhib Kinase-NanoLuc Fusion Inhibitor Inhibitor Compound Kinase_NanoLuc_Inhib->Inhibitor Inhibitor Binds Tracer_Displaced Fluorescent Tracer (Displaced) Inhibitor->Tracer_Displaced Displaces Tracer No_BRET Low BRET Signal Tracer_Displaced->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Hit Validation and Selectivity Profiling

Once potent hits are identified in both biochemical and cell-based assays, it is crucial to assess their selectivity.

  • Kinase Selectivity Profiling: Screen the hit compounds against a panel of other kinases to determine their selectivity profile.[8] This is critical for predicting potential off-target effects. Many contract research organizations offer kinase profiling services against hundreds of kinases.

  • Cellular Phosphorylation Assay: To confirm that the compound inhibits the kinase's activity in cells, measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or ELISA with phospho-specific antibodies.[7] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity.

  • Cell Proliferation/Viability Assays: In cancer research, where kinases are often oncogenic drivers, the effect of the inhibitors on the proliferation of cancer cell lines should be evaluated.[7] Assays like MTS or CellTiter-Glo® can be used to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly valuable and versatile starting material for the synthesis of kinase inhibitor libraries. The strategic placement of functional groups on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold allows for extensive chemical exploration and the development of potent and selective kinase inhibitors. By employing a systematic screening cascade that integrates biochemical and cell-based assays, researchers can efficiently identify and validate promising drug candidates derived from this powerful chemical starting point.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys - Drug Discovery. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009, January 15). Journal of Biomolecular Screening. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013, January 8). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024, July 26). International Journal of Molecular Sciences. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. (2015, August 1). European Journal of Medicinal Chemistry. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). European Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022, September 6). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances. [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008, August 9). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, June 26). Journal of Medicinal Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 28). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). Molecules. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 11). Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. (2015, August 1). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015, October 16). Chemical and Pharmaceutical Bulletin. [Link]

Sources

Method

Application Note: Crystallization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate for Single-Crystal X-Ray Diffraction

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in the development of Janus Kinase 3 (JAK3) inhibitors[1] and SARS-CoV-2 Nsp14 N7-methyltransferase inhibitors[2][3]. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly functionalized intermediate within this class. Obtaining high-quality single crystals of this compound for Single-Crystal X-ray Diffraction (SCXRD) presents a unique supramolecular challenge due to its dense array of competing hydrogen-bond donors and acceptors. This application note provides field-proven, self-validating protocols to isolate defect-free single crystals, grounded in the thermodynamic principles of supramolecular assembly.

Mechanistic Rationale: The Supramolecular Landscape

To successfully crystallize a molecule, one must understand the causality behind its intermolecular interactions. The parent 7-azaindole core exhibits a strong thermodynamic propensity to form coplanar, centrosymmetric doubly hydrogen-bonded dimers via an R22​(8) motif (N1–H···N7 interactions)[4][5].

However, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate introduces significant structural complexity:

  • Competing Donors: The pyrrole N1-H and the 3-NH 2​ group.

  • Competing Acceptors: The pyridine N7, the 5-carboxylate C=O, and the ester -O-.

The Causality of Crystallization Failures: Rapid precipitation or the use of highly protic solvents often leads to kinetic trapping. In these scenarios, the 3-amino and 5-carboxylate groups form chaotic, extended 3D hydrogen-bond networks rather than the thermodynamically stable R22​(8) dimer[5][6]. This competition manifests macroscopically as severe crystal twinning, intergrowth, or the formation of amorphous powders. To achieve SCXRD-grade crystals (0.1 – 0.3 mm, defect-free), the crystallization kinetics must be strictly controlled using slow-diffusion techniques in carefully selected solvent matrices.

Mechanism Core Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Multiple H-Bond Donors & Acceptors) Aprotic Aprotic Solvents (THF, EtOAc) Core->Aprotic Protic Protic Solvents (MeOH, EtOH) Core->Protic Dimer Centrosymmetric Dimerization N1-H···N7 R2,2(8) Motif Aprotic->Dimer Promotes Extended Extended 3D Networks Competing 3-NH2 & 5-C=O Bonds Protic->Extended Induces SCXRD High-Quality Single Crystals (Predictable Packing) Dimer->SCXRD Poly Polymorphism / Twinning (Kinetic Trapping Risk) Extended->Poly

Fig 1. Mechanistic pathways of hydrogen bonding based on solvent selection.

Physicochemical Profiling & Solvent Strategy

Before initiating crystallization, the compound must be >99% pure (verified by HPLC). Impurities act as heterogeneous nucleation sites, prematurely triggering crystallization and ruining crystal habit.

Table 1: Physicochemical Properties
PropertyValue
Compound Name Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS Number 1190322-62-3[7][8]
Molecular Formula C 9​ H 9​ N 3​ O 2​ [8]
Molecular Weight 191.19 g/mol [8]
H-Bond Donors 3 (Pyrrole N-H, Amino -NH 2​ )
H-Bond Acceptors 4 (Pyridine N, Amino N, Ester C=O, Ester -O-)
Table 2: Solvent Matrix for Vapor Diffusion
Inner Solvent (Good)Outer Antisolvent (Poor)KineticsExpected Crystallographic Outcome
Tetrahydrofuran (THF)n-HexaneSlowHigh-quality single crystals; potential THF solvate.
Ethyl Acetate (EtOAc)n-PentaneModerateDimers favored; good yield, moderate twinning risk.
Methanol (MeOH)Diethyl EtherFastExtended H-bond networks; high risk of polymorphism.
Dimethylformamide (DMF)TolueneVery SlowHighly stable DMF solvates; excellent diffraction quality.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the internal validation checkpoints fail, the experiment should be aborted and restarted to save time.

Protocol A: Vapor Diffusion (Gold Standard for SCXRD)

Vapor diffusion is the optimal method for highly functionalized 7-azaindoles because it allows the system to slowly approach the supersaturation curve, providing the molecules sufficient time to orient into their global thermodynamic minimum (the R22​(8) dimer)[4].

  • Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of the chosen inner solvent (e.g., THF) in a clean 2 mL glass vial.

  • Filtration (Validation Checkpoint 1): Pass the solution through a 0.22 μm PTFE syringe filter into a new 2 mL vial. Causality: Dust particles cause massive premature nucleation. If the filtered solution is not perfectly optically clear, re-filter.

  • Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of the antisolvent (e.g., n-hexane).

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal the exterior with Parafilm to prevent vapor escape.

  • Incubation & Validation (Validation Checkpoint 2): Store the setup in a vibration-free, temperature-controlled environment (20 °C).

    • Self-Validation: Inspect at 24 hours. A successful setup will show no solid formation . If precipitation occurs within 24 hours, the antisolvent is too volatile or the concentration is too high; the resulting crystals will be twinned.

    • Distinct nucleation points should appear between days 3 and 5.

  • Harvesting: Allow crystals to grow to 0.1 – 0.3 mm (typically 7–14 days).

Protocol B: Liquid-Liquid Diffusion (Layering)

Used when vapor diffusion yields crystals that are too thin (needles) due to preferential growth along a single axis.

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of a dense, halogenated solvent (e.g., Chloroform).

  • Layering: Using a Hamilton syringe, carefully overlay 2 mL of a lighter antisolvent (e.g., n-Hexane) by letting it run down the inner wall of the vial.

  • Validation Checkpoint: A sharp, visible phase boundary (refractive index difference) must remain intact immediately after layering. If the boundary diffuses instantly, the density gradient is insufficient, and the experiment will yield an amorphous powder.

  • Incubation: Cap tightly and leave undisturbed. Crystals will form at the interface over 1–2 weeks.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Matrix Screening N1->N2 N3 Vapor Diffusion (Slow Kinetics) N2->N3 Preferred N4 Liquid-Liquid Layering N2->N4 Alternative N5 Crystal Harvesting in Paratone-N Oil N3->N5 N4->N5 N6 Single-Crystal X-Ray Diffraction N5->N6

Fig 2. Self-validating crystallization workflow for SCXRD sample preparation.

Troubleshooting & Crystal Handling

  • Solvate Loss (Opaque Crystals): 7-azaindole derivatives frequently co-crystallize with solvent molecules (e.g., THF or DMF solvates)[9]. Removing these crystals from the mother liquor and exposing them to ambient air causes rapid solvent evaporation from the crystal lattice, leading to loss of crystallinity (the crystal turns opaque and ceases to diffract X-rays).

    • Solution: Harvest crystals directly from the mother liquor into a drop of Paratone-N oil or Fomblin Y. Mount the crystal on the diffractometer under a cold nitrogen stream (100 K) immediately.

  • Twinning (Split Diffraction Spots): Caused by the 3-amino group initiating a competing hydrogen bond network during a rapid growth phase.

    • Solution: Switch to a slower diffusion method, lower the crystallization temperature to 4 °C, or change the inner solvent to a stronger H-bond acceptor (like DMF) to temporarily mask the 3-amino group during nucleation.

References

  • The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers: Structure, quantum-theoretical analysis, and simultaneity principles Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: Chemical and Pharmaceutical Bulletin (J-STAGE) URL:[Link]

  • Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase Source: ACS Infectious Diseases URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate synthesis

Welcome to the technical support guide for the synthesis and optimization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This molecule, built on the 7-azaindole core, is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This molecule, built on the 7-azaindole core, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2][3] Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality, offering field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Synthetic Overview: A Common & Effective Pathway

A highly efficient and common strategy for constructing the 3-amino-7-azaindole scaffold involves a one-pot condensation and cyclization reaction.[4] This approach typically starts with a substituted 2-aminopyridine derivative, such as an ethyl 3-cyanopyridin-2-ylcarbamate, which reacts with an α-haloketone or α-haloester. The sequence involves an initial N-alkylation followed by an intramolecular cyclization to form the desired pyrrole ring.

G cluster_start Starting Materials cluster_reagents Reagents A Methyl 2-amino-5-cyanopyridine-3-carboxylate Intermediate N-Alkylated Intermediate (Often not isolated) A->Intermediate 1. Deprotonation B Methyl Bromoacetate B->Intermediate Base Base (e.g., K2CO3, NaH) Base->A Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate Product Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Intermediate->Product 2. Intramolecular Cyclization (Thorpe-Ziegler type) & Tautomerization

Caption: General workflow for the one-pot synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A: The three most critical parameters are:

  • Choice and Stoichiometry of the Base: The base is crucial for the initial deprotonation of the pyridine's amino or carbamate group, enabling the nucleophilic attack on the α-haloester. An inappropriate base can lead to side reactions or failure to initiate the reaction.

  • Reaction Temperature: Temperature control is vital. The initial alkylation may proceed at a lower temperature, while the subsequent intramolecular cyclization often requires heating. However, excessive heat can lead to decomposition and the formation of polymeric side products.

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting 2-aminopyridine derivative is paramount. Impurities can interfere with the reaction and complicate the final purification.

Q2: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: Use a suitable solvent system (e.g., 50-70% Ethyl Acetate in Hexanes) to track the consumption of your starting material and the appearance of the product spot. The product, having a free amino group and an N-H on the pyrrole ring, is typically more polar than the starting materials.

  • LC-MS: This is the definitive method. It allows you to confirm the consumption of reactants and verify the mass of the desired product. It is also invaluable for identifying any major side products or stable intermediates that may form.

Q3: What is the best method for purifying the final product?

A: The optimal purification strategy depends on the scale and impurity profile.

  • Recrystallization/Trituration: If the crude product is relatively clean (>85%), recrystallization from a solvent system like Ethanol/Water or trituration with a solvent like diethyl ether or methyl tert-butyl ether (MTBE) can be highly effective.

  • Silica Gel Chromatography: This is the most common method for removing persistent impurities. A gradient elution from ethyl acetate/hexanes is often effective. Due to the basic nature of the amino-pyridine scaffold, streaking can be an issue. To mitigate this, you can pre-treat your silica with triethylamine or add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.

Q4: Can other α-halo esters be used in this reaction?

A: Yes, this reaction is adaptable. Using ethyl bromoacetate or tert-butyl bromoacetate is feasible and will yield the corresponding ethyl or tert-butyl ester of the final product. The choice may be dictated by subsequent synthetic steps, for example, if selective deprotection is required later on.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental failures in a cause-and-effect format.

G start_node Low or No Product Yield Observed check_node_sm 1. Analyze crude reaction mixture by LC-MS. start_node->check_node_sm Start Here check_node check_node action_node action_node result_node Improved Yield check_node_sm_res1 check_node_sm_res1 check_node_sm->check_node_sm_res1 Starting Material (SM) is unreacted check_node_sm_res2 check_node_sm_res2 check_node_sm->check_node_sm_res2 Intermediate formed, but no product check_node_sm_res3 check_node_sm_res3 check_node_sm->check_node_sm_res3 Complex mixture, no clear product action_node_base A. Optimize Base: - Switch from K2CO3 to NaH. - Ensure base is fresh & anhydrous. - Increase stoichiometry (1.5-2.0 eq). check_node_sm_res1->action_node_base Cause: Ineffective Deprotonation action_node_temp B. Optimize Temperature: - Increase reaction temp (e.g., 80°C -> 110°C). - Increase reaction time. - Screen alternative high-boiling solvents (e.g., Dioxane). check_node_sm_res2->action_node_temp Cause: Cyclization Failed action_node_conc C. Adjust Conditions: - Lower reaction temperature. - Decrease concentration. - Verify SM purity via NMR. check_node_sm_res3->action_node_conc Cause: Decomposition/Side Reactions action_node_base->result_node Resolved action_node_temp->result_node Resolved action_node_conc->result_node Resolved

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Welcome to the Application Science Support Center for 7-azaindole derivatives. The synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a critical workflow in medicinal chemistry, particularly for the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center for 7-azaindole derivatives. The synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and targeted oncology therapeutics[1]. However, the unique electronic architecture of the 7-azaindole core—an electron-rich pyrrole fused to an electron-deficient pyridine—presents significant synthetic challenges[2][3].

This guide provides field-proven troubleshooting strategies, focusing on regiocontrol during electrophilic aromatic substitution and the prevention of oxidative degradation during reduction[4].

Section 1: Synthesis Workflow & Impurity Mapping

The following diagram maps the standard two-step synthesis from the 5-carboxylate starting material, highlighting the specific junctures where critical impurities are generated.

SynthesisPathway SM Starting Material: Methyl 1H-pyrrolo[2,3-b]pyridine -5-carboxylate Nitration Step 1: Nitration (Fuming HNO3) SM->Nitration NitroInt Intermediate: Methyl 3-nitro-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Nitration->NitroInt C3-Selective Imp1 Regioisomers (4-Nitro / 6-Nitro) Nitration->Imp1 Poor Temp Control Reduction Step 2: Reduction (Pd/C, H2 or Zn/NH4Cl) NitroInt->Reduction Product Target Molecule: Methyl 3-amino-1H-pyrrolo[2,3-b] pyridine-5-carboxylate Reduction->Product Complete H2 Transfer Imp2 Incomplete Reduction (Nitroso / Hydroxylamine) Reduction->Imp2 Catalyst Poisoning Imp4 Hydrolysis Product (5-Carboxylic Acid) Reduction->Imp4 pH Extremes / H2O Imp3 Oxidation Degradants (Azo / Azoxy Dimers) Product->Imp3 O2 Exposure (Air)

Fig 1: Synthesis workflow of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and impurities.

Section 2: Quantitative Impurity Profiling

To effectively troubleshoot your reaction, you must first identify the byproduct. Below is a diagnostic table of the most common impurities encountered in this workflow.

Impurity ClassStructural ModificationTypical LC-MS Shift (Δm/z)Primary CausalityPreventive Action
Regioisomers Nitration at C4 or C6 instead of C3Same as intermediate (M+H)Thermal runaway during nitrationStrict cryogenic control (-10°C to 0°C)
Incomplete Reduction Nitroso (-NO) or Hydroxylamine (-NHOH)+28 Da or +16 Da (relative to product)N7-mediated Pd catalyst poisoningUse Zn/NH4Cl or increase H 2​ pressure
Oxidation Dimers Azo (-N=N-) or Azoxy (-N(O)=N-)Approx. 2x Product Mass - 2 DaAir exposure of the electron-rich 3-amino groupSchlenk techniques, immediate downstream use
Hydrolyzed Ester Cleavage of methyl ester to carboxylic acid-14 Da (Loss of CH 2​ )Uncontrolled pH during aqueous workupBuffer workup, avoid strong bases (NaOH/KOH)
Section 3: Troubleshooting Q&A

Q1: My 3-amino product turns dark brown/black during rotary evaporation. What is happening, and how do I prevent it? A: You are observing oxidative degradation. 3-Amino-7-azaindoles are notoriously unstable in the presence of atmospheric oxygen[4].

  • Causality: The electron-rich nature of the 3-amino-pyrrole moiety raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the amine highly susceptible to oxidation, rapidly forming azo (-N=N-) and azoxy dimers.

  • Solution: Never isolate the free amine if it can be avoided. Instead, perform an in-situ protection (e.g., Boc 2​ O) or use the crude amine immediately in your next coupling step[4]. If isolation is strictly required, sparge all extraction solvents with Argon, perform the workup using Schlenk techniques, and store the product under a strict inert atmosphere at -20°C.

Q2: LC-MS analysis of my reduction step shows significant impurities with +16 Da and +28 Da mass shifts relative to the target. How do I push the reaction to completion? A: These masses correspond to the hydroxylamine (+16 Da) and nitroso (+28 Da) intermediates, indicating incomplete reduction of the 3-nitro group.

  • Causality: When using standard catalytic hydrogenation (Pd/C and H 2​ ), the basic pyridine nitrogen (N7) of the azaindole core acts as a strong ligand. It coordinates to the Palladium catalyst, poisoning it before the reduction can reach completion[5].

  • Solution: To bypass this "Azaindole Paradox," switch to a chemical reduction method. Reducing the 3-nitro intermediate using Zinc powder and Ammonium Chloride (Zn/NH 4​ Cl) in ethanol[6] is highly effective. It relies on single-electron transfer rather than transition-metal catalysis, completely circumventing N7-mediated catalyst poisoning.

Q3: I am detecting isomeric impurities in my nitration step. How do I ensure strict C3 regioselectivity? A: You are likely forming the 4-nitro or 6-nitro isomers due to thermal runaway.

  • Causality: Electrophilic aromatic substitution on 7-azaindoles predominantly occurs at the C3 position because the pyrrole ring is significantly more electron-rich than the pyridine ring[2][3]. However, the strongly acidic conditions (fuming HNO 3​ /H 2​ SO 4​ ) protonate the pyridine nitrogen, deactivating the entire system[2]. If the reaction temperature exceeds 0°C, the excess thermal energy allows the electrophile to attack the deactivated positions (C4/C6).

  • Solution: Maintain strict cryogenic control (-10°C to 0°C) and add the fuming nitric acid dropwise to ensure the kinetic product (C3-nitro) is exclusively formed[4][6].

Q4: The methyl ester is hydrolyzing to the free carboxylic acid during the workup of the reduction step. How can I maintain the ester's integrity? A: The methyl ester at the 5-position is highly susceptible to base-catalyzed hydrolysis.

  • Causality: If you are quenching the Zn/NH 4​ Cl reduction or neutralizing an acid salt with strong aqueous bases (like NaOH or KOH), the hydroxide ions will rapidly cleave the methyl ester.

  • Solution: Always use a mild, buffered aqueous quench, such as saturated sodium bicarbonate (NaHCO 3​ ), and keep the workup temperature below 20°C.

Section 4: Validated Experimental Protocols
Protocol A: Regioselective Nitration (Synthesis of Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate)

Self-Validating Check: The intermediate must precipitate cleanly upon pouring into ice; a gummy residue indicates isomeric mixtures or incomplete reaction.

  • Preparation: Dissolve methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in concentrated sulfuric acid (H 2​ SO 4​ , 10-20 volumes) in a dry, round-bottom flask[6].

  • Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to reach -10°C.

  • Electrophile Addition: Slowly add fuming nitric acid (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature strictly does not exceed 0°C[4].

  • Reaction: Stir the mixture at 0°C for 1 hour. Monitor by LC-MS to confirm the absence of starting material.

  • Quench & Isolation: Carefully pour the reaction mixture over crushed ice. The 3-nitro derivative will precipitate as a solid[4]. Filter the solid, wash with cold water until the filtrate is pH neutral, and dry under a vacuum.

Protocol B: Air-Free Chemical Reduction (Synthesis of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate)

Self-Validating Check: The reaction mixture must remain under a positive pressure of Argon at all times to prevent the solution from turning black (oxidation).

  • Preparation: Suspend the methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in degassed ethanol. Add aqueous ammonium chloride (NH 4​ Cl, 5.0 eq)[6].

  • Inert Atmosphere: Purge the reaction vessel with Argon for 15 minutes.

  • Reduction: Add activated Zinc powder (10.0 eq) in portions under a positive stream of Argon[6].

  • Reaction: Stir the suspension at room temperature for 2-4 hours. Monitor by LC-MS (aliquots taken under Argon) until the nitroso (+28 Da) and hydroxylamine (+16 Da) intermediates are fully consumed.

  • Workup (Critical): Filter the mixture through a pad of Celite under an Argon blanket to remove zinc salts. Wash the pad with degassed ethyl acetate.

  • Immediate Use: Concentrate the filtrate under reduced pressure (flushed with Argon) and immediately subject the crude 3-amino product to the subsequent coupling or protection step to prevent oxidative dimerization[4].

References
  • Title: 1H-Pyrrolo[2,3-B]Pyridin-3-Amine, 4-Bromo- CAS NO 943323-65-7 Source: ChemicalCell URL
  • Title: 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Title: CN110105356B - Azaindole compound and preparation method and application thereof Source: Google Patents URL
  • Title: Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1)
  • Title: 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine Source: Benchchem URL

Sources

Troubleshooting

methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate solubility issues and solutions

Welcome to the technical support guide for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this valuable 7-azaindole scaffold. As a privileged structure in medicinal chemistry, its effective use is often hampered by its physicochemical properties.[1][2] This guide provides in-depth, field-proven troubleshooting advice and protocols to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate and common issues encountered during routine laboratory work.

Q1: My compound precipitated out of my DMSO stock solution. What happened and what should I do?

A1: Precipitation from a Dimethyl sulfoxide (DMSO) stock is a common issue for many organic compounds, especially when stored at high concentrations.[3][4]

Causality:

  • Concentration: You may have exceeded the compound's maximum solubility limit in DMSO. While many compounds are soluble at 10-30 mM, higher concentrations increase the risk of precipitation.[5]

  • Moisture Contamination: DMSO is highly hygroscopic (it readily absorbs water from the air). Absorbed water can significantly decrease the solubility of hydrophobic compounds, causing them to fall out of solution.[5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation, even if the compound was initially fully dissolved.[5]

Immediate Action & Solution:

  • Attempt to Re-dissolve: Gently warm the vial to 37°C and vortex or sonicate the solution.[5] This may be sufficient to bring the compound back into solution.

  • If Re-dissolving Fails: It is best to discard the stock and prepare a fresh one.[5] A precipitated stock is no longer at its stated concentration, which will compromise your experimental results.

  • Prevention:

    • Prepare stocks at a validated, lower concentration (e.g., start at 10 mM).

    • Use high-purity, anhydrous DMSO and keep the container tightly sealed.[5]

    • Aliquot the stock solution into smaller, single-use volumes for long-term storage at -80°C to avoid freeze-thaw cycles.[5]

Q2: My compound dissolves in DMSO, but "crashes out" when I add it to my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous buffer. When the DMSO stock is diluted into the buffer, the DMSO concentration plummets, and the buffer can no longer keep the compound dissolved.[6]

Causality: The abrupt change in solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to rapidly precipitate before it can be properly dispersed.

Solution: Sequential Dilution Protocol It is critical to perform serial dilutions in DMSO first before the final dilution into the aqueous medium. This ensures the compound is introduced to the aqueous environment at a concentration below its aqueous solubility limit.

  • Prepare a high-concentration stock in 100% DMSO (e.g., 20 mM).

  • Perform intermediate dilutions in 100% DMSO to get closer to the final desired concentration.

  • Perform the final dilution by adding a small volume of the diluted DMSO stock into your aqueous buffer. The final DMSO concentration in your assay should typically not exceed 0.1-0.5% to avoid solvent effects on biological systems.[5]

Q3: What are the fundamental reasons for the poor aqueous solubility of this compound?

A3: The solubility of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is governed by its molecular structure. As a 7-azaindole derivative, it possesses a fused heterocyclic ring system which is largely flat, rigid, and crystalline.[1]

Causality:

  • Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before the molecule can interact with water molecules and dissolve.

  • Hydrophobicity: The pyrrolopyridine core is predominantly hydrophobic. While the amino and ester groups provide some polarity, the overall molecule has a limited affinity for water.

  • Molecular Interactions: The molecule contains both hydrogen bond donors (the amino and pyrrole N-H) and acceptors (the pyridine nitrogen, ester carbonyl). This can lead to strong self-association in the solid state, further increasing the energy required for dissolution.

While 7-azaindole scaffolds often show improved solubility compared to their indole counterparts due to the additional nitrogen atom available for hydrogen bonding with water, they are still frequently classified as poorly soluble.[7][8]

Q4: Can I improve the solubility of this compound by adjusting the pH?

A4: Yes, pH modification is a highly effective strategy for this specific molecule.

Causality: The compound has a basic amino group (-NH₂) on the pyridine ring. In an acidic environment (lower pH), this amino group can become protonated (-NH₃⁺).[9][10] This ionization introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.[11] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is a key principle in controlling solubility.[12]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Best Practices for Stock Solution Preparation and Handling

Consistent and reliable experimental results begin with correctly prepared and stored reagents. This guide provides a systematic approach to handling Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Table 1: Qualitative Solubility Data

Solvent Solubility Notes
DMSO High Preferred for high-concentration stocks.[3]
DMF, NMP Good Can be used as alternatives to DMSO.[13]
Methanol, Ethanol Moderate May be suitable for lower concentration stocks.
Water Very Low Poorly soluble in neutral aqueous solutions.

| Aqueous Buffers (pH < 4) | Moderate to High | Solubility increases significantly at acidic pH. |

Protocol: Preparing a Validated Stock Solution

  • Safety First: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[14]

  • Solvent Selection: Use fresh, anhydrous-grade DMSO.

  • Weighing: Accurately weigh the required amount of the solid compound.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage:

    • Short-Term (1-2 weeks): Store at 4°C.

    • Long-Term (>2 weeks): Dispense into single-use aliquots and store at -80°C to prevent degradation and repeated freeze-thaw cycles.[5]

Guide 2: Systematic Approach to pH-Based Solubility Enhancement

This protocol outlines how to determine the optimal pH for solubilizing your compound.

Core Principle: Ionization The key is to protonate the basic 3-amino group. By lowering the pH of the aqueous solution well below the pKa of the conjugate acid (-NH₃⁺), you can shift the equilibrium almost entirely to the more soluble, ionized form.

pH_Solubility cluster_equilibrium Chemical Equilibrium in Solution cluster_action Experimental Action Compound_Insoluble R-NH₂ (Poorly Soluble, Uncharged) Compound_Soluble R-NH₃⁺ (Highly Soluble, Charged) Compound_Insoluble->Compound_Soluble + H⁺ (Lower pH) Compound_Soluble->Compound_Insoluble - H⁺ (Higher pH) Action_Low_pH Decrease pH (e.g., add HCl) Result_Soluble Increased Solubility Action_Low_pH->Result_Soluble Action_High_pH Increase pH (e.g., add NaOH) Result_Insoluble Decreased Solubility (Precipitation) Action_High_pH->Result_Insoluble Troubleshooting_Workflow Start Solubility Issue Identified Q_Stock Is the issue with DMSO stock precipitation? Start->Q_Stock Sol_Stock Implement Stock Solution Best Practices: - Use Anhydrous DMSO - Lower Concentration - Aliquot & Store at -80°C Q_Stock->Sol_Stock Yes Q_Aqueous Is the issue precipitation upon dilution in aqueous buffer? Q_Stock->Q_Aqueous No Sol_Aqueous Use Sequential Dilution: 1. Make serial dilutions in 100% DMSO 2. Add final dilution to buffer (Keep final DMSO <0.5%) Q_Aqueous->Sol_Aqueous Yes Q_General Is the issue fundamental low aqueous solubility for formulation? Q_Aqueous->Q_General No Sol_Advanced Select Advanced Strategy Q_General->Sol_Advanced Yes pH_Mod pH Modification (for acidic/basic compounds) Sol_Advanced->pH_Mod Salt_Form Salt Formation (for ionizable compounds) Sol_Advanced->Salt_Form ASD Amorphous Solid Dispersion (increases apparent solubility) Sol_Advanced->ASD Excipients Co-solvents / Complexation (for liquid formulations) Sol_Advanced->Excipients

Caption: Troubleshooting workflow for solubility issues.

Part 3: Safety & Handling

  • Hazard Classification: This compound may be harmful if swallowed and can cause skin and serious eye irritation. [14][15]* Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses or goggles. [16]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [16]

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine.
  • Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • BenchChem. (2025). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem Technical Support.
  • Pawar, P., & D’Mello, R. (2014). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 157-162.
  • Merck Millipore. (n.d.).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Journal of Pharmaceutical Sciences.
  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Agrawal, A., & Dudhipala, N. (2018). Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI.
  • Khurana, L., et al. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
  • Sussex Drug Discovery Centre. (2014).
  • Al-Zoubi, N., & Odah, F. (2021). Comparative Evaluation of Amorphous Polymers in Solubility and Bioavailability Enhancement. European Journal of Pharmaceutical and Pharmaceutical Sciences.
  • Gniadecka, K., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. PMC. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Bocan. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition.
  • Sigma-Aldrich. (n.d.).
  • Strickley, R. G. (2003).
  • Bristol-Myers Squibb Company. (2003). Process for the preparation of antiviral 7-azaindole derivatives.
  • NextSDS. (n.d.).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Merck Millipore. (2021).
  • ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
  • Angene Chemical. (2021).
  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • Lubrizol. (2022).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. [Link]

  • Dömling, A., et al. (2012). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Landi, G., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • NextSDS. (n.d.).
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
  • ACS Combinatorial Science. (n.d.). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • MolCore. (n.d.).

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs. The pyrrolo[2,3-b]pyridine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its analogs. The pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for various protein kinases, and derivatives have shown potent inhibitory activity against key targets such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3][4][5]. Consequently, understanding and mitigating off-target effects within the human kinome is paramount for accurate data interpretation and the advancement of selective therapeutics.

This guide provides a comprehensive framework of frequently asked questions (FAQs), troubleshooting protocols, and strategic workflows to help you characterize and minimize the off-target interactions of your specific pyrrolo[2,3-b]pyridine-based compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets for my compound, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?

A1: The 1H-pyrrolo[2,3-b]pyridine core is a known ATP-competitive scaffold. Published research on derivatives of this core structure indicates a high affinity for the kinase families of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs)[1][3][4][5].

  • Primary Target Hypothesis: Your primary target is likely a member of the JAK or FGFR family. The specific isoform will depend on the other substitutions on the pyrrolopyridine ring. For example, modifications at the C4 and C5 positions have been shown to modulate selectivity for JAK1 over other JAK isoforms[1][2][4].

  • Likely Off-Targets: Given the conserved nature of the ATP-binding pocket, off-target effects are most likely to occur within the broader human kinome. Structurally related kinases are common off-targets. For instance, a compound designed to inhibit JAK1 might also show activity against JAK2, JAK3, and TYK2[1][2]. Similarly, an FGFR inhibitor could have cross-reactivity with other receptor tyrosine kinases like VEGFRs or PDGFRs[6].

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be due to off-target effects?

A2: Yes, this is a classic indicator of significant off-target activity. If the observed cellular response is inconsistent with the established signaling pathway of your primary target, it is crucial to investigate potential off-target interactions. For example, if you are targeting JAK1, which is involved in inflammatory cytokine signaling, but observe unexpected effects on cell cycle progression, this could point to off-target inhibition of a cyclin-dependent kinase (CDK).

Q3: At what concentration should I be concerned about off-target effects?

A3: Off-target effects are often concentration-dependent. A general rule of thumb is that off-target activities are more likely to be observed at concentrations significantly higher than the IC50 or Kd for your primary target. It is essential to perform dose-response experiments and correlate the concentration at which you observe your phenotype of interest with the on-target and off-target potencies of your compound. A large window between on-target and off-target IC50 values indicates better selectivity.

Q4: What is the first step I should take to experimentally assess the selectivity of my compound?

A4: A broad kinase screen is the recommended first step. Services like KINOMEscan™ or similar platforms that test your compound against a large panel of purified kinases (often over 400) will provide a comprehensive overview of its binding affinities across the kinome[7][8]. This will help you identify potential off-targets that you can then validate in more focused biochemical or cellular assays.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Action(s)
High background signal in a biochemical kinase assay. 1. Compound precipitation. 2. Interference with the detection method (e.g., fluorescence quenching/enhancement). 3. Non-specific inhibition at high concentrations.1. Visually inspect assay wells for precipitation. Determine the aqueous solubility of your compound. 2. Run control experiments without the kinase to assess compound interference with the assay signal. 3. Perform dose-response curves to determine if the inhibition is dose-dependent and saturable.
Inconsistent IC50 values between experiments. 1. Variability in ATP concentration in the assay buffer. 2. Degradation of the compound in the assay buffer. 3. Inconsistent enzyme activity.1. Ensure the ATP concentration is kept constant and is ideally at or below the Km for the kinase to accurately reflect inhibitor affinity. 2. Assess the stability of your compound in the assay buffer over the time course of the experiment. 3. Always run a positive control inhibitor to ensure consistent kinase activity.
Potent biochemical activity does not translate to cellular activity. 1. Poor cell permeability of the compound. 2. The compound is an efflux pump substrate. 3. High intracellular ATP concentrations outcompete the inhibitor.1. Perform a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm the compound is reaching its target in cells. 2. Use efflux pump inhibitors in your cellular assays as a control. 3. Consider that cellular IC50 values are often higher than biochemical IC50s due to ATP competition.
Cellular phenotype is observed, but target phosphorylation is not inhibited. 1. The observed phenotype is due to an off-target effect. 2. The antibody used for Western blotting is not specific or sensitive enough. 3. The signaling pathway is redundant, and other kinases are compensating.1. Perform a kinome-wide screen to identify potential off-targets. Validate any hits with orthogonal assays. 2. Validate your antibody with positive and negative controls (e.g., cells treated with a known inhibitor, or a genetic knockout of the target). 3. Use a more direct measure of target engagement in cells.

Experimental Workflows and Protocols

Workflow for Characterizing and Mitigating Off-Target Effects

This workflow provides a systematic approach to identifying, validating, and designing out off-target effects.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Mitigation Strategy A 1. In Silico Profiling (Predict potential off-targets) B 2. Broad Kinase Screen (e.g., KINOMEscan™) A->B Guide experimental design C 3. Orthogonal Biochemical Assays (e.g., TR-FRET, AlphaLISA) B->C Validate hits D 4. Determine IC50/K_d for On- and Off-Targets C->D E 5. Cellular Target Engagement (e.g., NanoBRET™, CETSA®) D->E Inform cellular studies F 6. Downstream Signaling & Phenotypic Assays E->F Confirm target modulation G 7. Structure-Activity Relationship (SAR) (Synthesize analogs) F->G Guide medicinal chemistry H 8. Re-profile Optimized Compounds G->H Iterative improvement G cluster_0 Medicinal Chemistry Approaches cluster_1 Advanced Strategies A Structure-Based Design Exploit differences in the ATP-binding site between on- and off-targets. Add bulky groups that clash with the off-target's gatekeeper residue. B Fragment-Based Growth Grow fragments from the core scaffold into unique sub-pockets present in the on-target but not the off-target. C Allosteric Inhibition Design compounds that bind outside the conserved ATP pocket, often leading to higher selectivity. D Covalent Inhibition Target a non-conserved cysteine residue near the active site for irreversible, highly selective binding. Start Start->A Start->B Start->C Start->D

Caption: Key strategies for rationally improving inhibitor selectivity.

For the 1H-pyrrolo[2,3-b]pyridine scaffold, structure-based design has been successfully used to improve selectivity. For instance, targeting differing residues between JAK1 (E966) and JAK2 (D939) has led to the development of JAK1-selective inhibitors.[1] By obtaining crystal structures of your compound bound to both its on-target and a key off-target, you can identify opportunities to introduce modifications that favor binding to your intended target.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Promising results for an FGFR 1–3 inhibitor in molecularly altered tumours. ESMO. [Link]

  • KINOMEscan data - HMS LINCS Project. LINCS. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[1][9]aphthyridin-2(1H)- one. MIT. [Link]

  • Pharmacological and Biological Targeting of FGFR1 in Cancer. MDPI. [Link]

  • Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry. [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. [Link]

  • Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Sci-Hub. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Sci-Hub. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) behavior of highly functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) behavior of highly functionalized 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives.

As a Senior Application Scientist, I have designed this resource to move beyond basic spectral assignments. Here, we explore the underlying quantum mechanical and physicochemical causality behind aberrant NMR phenomena, providing you with self-validating protocols to ensure absolute structural confidence.

Part 1: Diagnostic Workflow

The following decision matrix illustrates the logical progression for resolving ambiguous signals in 7-azaindole derivatives.

NMR_Workflow Start Acquire 1D 1H/13C NMR (DMSO-d6, 298K) CheckBroad Are N1-H or C3-NH2 signals broad/missing? Start->CheckBroad Quadrupolar Run 1H-15N HSQC/HMBC (Bypass 14N Broadening) CheckBroad->Quadrupolar Yes (14N effect) Exchange Run VT-NMR (Lower Temp) (Reduce Proton Exchange) CheckBroad->Exchange Yes (Exchange) CheckAromatic Are C4/C6 protons overlapping/ambiguous? CheckBroad->CheckAromatic No Quadrupolar->CheckAromatic Exchange->CheckAromatic HMBC Run 1H-13C HMBC & NOESY (Correlate to C5-COOMe) CheckAromatic->HMBC Yes End Complete Structural Assignment CheckAromatic->End No HMBC->End

Workflow for troubleshooting complex 7-azaindole NMR spectra.

Part 2: Troubleshooting FAQs

Q1: Why are the N1-H and C3-NH2 proton signals extremely broad or completely missing in my 1H NMR spectrum?

Causality & Explanation: This is a dual-factor issue inherent to pyrrolo[2,3-b]pyridine systems. First, the 14N nucleus (natural abundance 99.6%) has a nuclear spin of I=1 , which possesses a quadrupole moment. The asymmetric electric field gradient around the nitrogen causes rapid quadrupolar relaxation, which broadens the NMR signals of directly attached protons (N1-H and C3-NH2)[1][2]. Second, chemical exchange (prototropy) of these acidic protons with trace moisture in the solvent averages their signals into the baseline[3].

Self-Validating Solution: To confirm whether the broadening is due to exchange or quadrupolar effects, spike your NMR tube with 10 μL of D 2​ O. If the signal is an exchangeable proton, it will disappear entirely due to H/D exchange. To bypass 14N quadrupolar broadening and observe sharp correlations, acquire a 2D 1H-15N HSQC spectrum. Because 15N ( I=1/2 ) lacks a quadrupole moment, this technique yields sharp cross-peaks for protonated nitrogens[1][4].

Q2: I observe significant chemical shift variations for the N1-H proton depending on the sample concentration. Is my compound degrading or impure?

Causality & Explanation: Your compound is perfectly intact. 7-Azaindole derivatives are notorious for forming hydrogen-bonded dimers in non-polar solvents (like CDCl 3​ or CD 2​ Cl 2​ ) via the N1-H donor and N7 acceptor[5][6]. At higher concentrations, the equilibrium shifts toward the dimer, which heavily deshields the N1-H proton, moving its chemical shift significantly downfield.

Self-Validating Solution: Switch your solvent to a highly polar, competitive hydrogen-bonding solvent like DMSO-d6. DMSO acts as a strong hydrogen bond acceptor, disrupting the dimerization process and forming stable monomer-solvent complexes[5][7]. This locks the molecule into a single state, providing highly reproducible chemical shifts regardless of analyte concentration.

Q3: How can I unambiguously differentiate the C4 and C6 protons on the pyridine ring?

Causality & Explanation: In methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, the pyridine ring contains isolated protons at C4 and C6. Both are highly deshielded by the adjacent C5 methyl carboxylate group and the N7 pyridine nitrogen, often appearing as tightly coupled meta-doublets ( 4J≈1.5−2.5 Hz) or overlapping singlets.

Self-Validating Solution: Utilize 2D 1H-13C HMBC and 1D NOE (or 2D NOESY) spectroscopy. The C6 proton will show a strong 3J HMBC correlation to the C5 carboxylate carbonyl carbon and the C4a bridgehead carbon. Conversely, the C4 proton will show a 3J correlation to the C2 carbon of the pyrrole ring. For spatial validation, irradiating the C3-amino group in a 1D NOE experiment will show a positive NOE enhancement exclusively to the C4 proton, as the C6 proton is spatially distant on the opposite side of the fused ring system.

Part 3: Quantitative Data Summaries

Table 1: Solvent Effects on 7-Azaindole Dimerization & N1-H Chemical Shift

Data illustrates the causality behind concentration-dependent peak shifting.

SolventDimerization Constant ( Kd​ , M −1 )Dominant State at 50 mMN1-H Shift Behavior
CCl 4​ 356DimerHighly concentration-dependent[5]
CHCl 3​ 13.3Monomer/Dimer EquilibriumModerately concentration-dependent[7]
Acetone-d60.727Monomer-Solvent ComplexStable, reproducible[6]
DMSO-d6< 0.1Monomer-Solvent ComplexStable, extreme downfield (~11.6 ppm)[3]
Table 2: Diagnostic NMR Correlations for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (in DMSO-d6)

Use this table as a self-validating checklist during assignment.

Proton AssignmentExpected Shift (ppm)MultiplicityKey HMBC ( 3J Correlates)Key NOESY Correlates
N1-H 11.5 - 12.0Broad singletC2, C7a, C3None
C2-H 7.0 - 7.5Singlet / BroadC3, C4a, C7aN1-H
C3-NH 2​ 4.5 - 5.5Broad singletC2, C3a, C4C4-H
C4-H 8.0 - 8.5Meta-doubletC2, C5, C7aC3-NH 2​
C6-H 8.5 - 9.0Meta-doubletC4a, C5-C=ONone
C5-COOCH 3​ 3.8 - 3.9SingletC5-C=ONone

Part 4: Step-by-Step Methodologies

Protocol 1: 1H-15N HSQC Acquisition to Bypass 14N Quadrupolar Broadening

This protocol is designed to extract sharp NH/NH 2​ signals by correlating protons to the spin I=1/2 15N nucleus[1].

  • Sample Preparation: Dissolve 15-20 mg of the derivative in 600 μL of strictly anhydrous DMSO-d6. Trace water accelerates proton exchange, which will decouple the 1H-15N scalar interaction and result in missing cross-peaks.

  • Probe Tuning: Manually tune and match both the 1H and 15N channels on the NMR probe. Because 15N is at natural abundance (0.37%), optimal sensitivity is non-negotiable.

  • Pulse Calibration (Self-Validation Step): Calibrate the 1H 90-degree pulse. Do not rely on default parameters. A miscalibrated pulse will cause severe signal loss in multiple-quantum experiments.

  • Parameter Optimization: Set the one-bond coupling constant ( 1JNH​ ) to 90 Hz. This is the optimal average for pyrrole and aniline-type nitrogen-proton bonds.

  • Acquisition: Run a phase-sensitive 2D 1H-15N HSQC. Set the number of scans (NS) to at least 32 per t1 increment to account for the low natural abundance of 15N.

  • Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to maximize resolution.

Protocol 2: Variable Temperature (VT) NMR for Resolving Exchange

Use this if the 1H-15N HSQC fails due to intermediate chemical exchange rates.

  • Solvent Selection: Prepare the sample in a solvent with a low freezing point and strong hydrogen-bonding capabilities, such as DMF-d7 or Acetone-d6.

  • Temperature Calibration: Insert a methanol standard NMR tube to accurately calibrate the probe temperature.

  • Cooling Gradient: Lower the probe temperature in 10 K increments from 298 K down to 230 K. Allow 10 minutes of equilibration time at each step.

  • Acquisition: Acquire a standard 1H NMR spectrum at each interval.

  • Analysis: Observe the N1-H and C3-NH 2​ signals. As the temperature drops, the kinetic rate of proton exchange slows down relative to the NMR timescale, causing the broad humps to sharpen into distinct, quantifiable peaks.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to JAK Inhibition: Tofacitinib vs. a Novel Pyrrolo[2,3-b]pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed, data-driven comparison between the established pan-JAK inhibitor, tofacitinib, and the promising class of 1H-pyrrolo[2,3-b]pyridine-based inhibitors, with a focus on derivatives of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and the experimental methodologies used for their evaluation.

The Target: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[3][4] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization, nuclear translocation, and regulation of gene transcription.[1][4] Dysregulation of this pathway is a hallmark of many autoimmune disorders, making it a prime target for therapeutic intervention.[5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 5. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->JAK2 3. JAK Trans-phosphorylation (Activation) JAK1->STAT1 6. STAT Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 7. STAT Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Regulation of Gene Expression

Figure 1: The JAK-STAT Signaling Pathway.

The Incumbent: Tofacitinib

Tofacitinib (Xeljanz®) is an orally administered, small-molecule inhibitor of the JAK family of kinases.[7][8] It is considered a pan-JAK inhibitor, though it demonstrates a degree of selectivity.

Mechanism of Action

Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of JAKs.[9][10] This prevents the phosphorylation and subsequent activation of STATs, thereby modulating the signaling of numerous pro-inflammatory cytokines.[7][11] While it inhibits multiple JAK isoforms, it shows a preference for JAK1 and JAK3 over JAK2 and TYK2.[5][12] This preferential inhibition is thought to contribute to its immunomodulatory effects while potentially mitigating some of the side effects associated with broader JAK2 inhibition, such as hematological adverse events.[9]

Efficacy Profile

Tofacitinib has demonstrated significant efficacy in the treatment of several autoimmune diseases, most notably rheumatoid arthritis (RA).[12][13][14] Clinical trials and real-world studies have shown that tofacitinib can lead to significant reductions in disease activity, improvements in physical function, and inhibition of structural damage to joints.[13]

ParameterJAK1JAK2JAK3TYK2Reference
Tofacitinib IC50 (nM) 1.7 - 4.11.8 - 4.10.75 - 1.616 - 34[1]
Tofacitinib IC50 (nM) 20-100 fold less potent vs JAK320-100 fold less potent vs JAK31-[5]

Table 1: In Vitro Inhibitory Potency of Tofacitinib against JAK Isoforms. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

The Challenger: 1H-Pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Derivatives of this scaffold, specifically 1H-pyrrolo[2,3-b]pyridine-5-carboxamides, have been investigated as potent and selective JAK inhibitors. While data on methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate itself is limited, extensive research on its carboxamide analogues provides a strong basis for comparison.

Mechanism of Action and Selectivity

Similar to tofacitinib, 1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors of JAKs. The 1H-pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring can significantly influence potency and selectivity.[2][8] Notably, certain derivatives have been engineered to exhibit high selectivity for JAK1 or JAK3 over other JAK isoforms.[3][9][11]

Preclinical Efficacy

Several studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as immunomodulators.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Cellular Assay (T-cell proliferation) IC50 (nM)In Vivo ModelEfficacyReference
Compound 14c 41018014120--[2][8]
Compound 31 --PotentPotent immunomodulating effectRat cardiac allograftProlonged graft survival[11]
Compound 38a Excellent PotencySelective over JAK2Selective over JAK2---[3]

Table 2: Preclinical Efficacy Data for Representative 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives.

These preclinical findings are promising. For instance, compound 14c demonstrates potent and moderately selective inhibition of JAK3.[2][8] Furthermore, compound 31 not only shows potent JAK3 inhibitory activity but also demonstrates in vivo efficacy by prolonging graft survival in a rat cardiac transplant model, a strong indicator of its immunomodulatory potential.[11] More recent work has led to the development of highly potent and selective JAK1 inhibitors from this scaffold, such as compound 38a.[3]

Experimental Methodologies for Efficacy Comparison

A robust comparison of these two classes of compounds relies on a series of well-defined experimental protocols.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_ex_vivo Ex Vivo Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Signaling Assay (pSTAT Inhibition) Kinase_Assay->Cell_Assay Confirms cellular potency Proliferation_Assay T-Cell Proliferation Assay Cell_Assay->Proliferation_Assay Functional cellular outcome PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Proliferation_Assay->PK_Studies Informs dose selection Efficacy_Model Animal Model of Disease (e.g., Collagen-Induced Arthritis) PK_Studies->Efficacy_Model Determines dosing regimen Biomarker_Analysis Biomarker Analysis (Cytokine levels, Gene expression) Efficacy_Model->Biomarker_Analysis Mechanistic insights

Figure 2: General Experimental Workflow for Comparing JAK Inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified JAK enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A peptide substrate for phosphorylation is also prepared.

  • Compound Dilution: The test compounds (tofacitinib and pyrrolo[2,3-b]pyridine derivatives) are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test compound in a suitable buffer.

  • Detection: After a defined incubation period, the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that quantify ADP production.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Phospho-STAT (pSTAT) Assay

Objective: To assess the ability of the compounds to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Protocol:

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells, or a cytokine-dependent cell line) is cultured.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3 signaling, or GM-CSF for JAK2 signaling) to induce STAT phosphorylation.

  • Cell Lysis and Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT5).

  • Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified by flow cytometry.

  • Data Analysis: The IC50 for the inhibition of STAT phosphorylation is calculated.

In Vivo Efficacy in Animal Models of Rheumatoid Arthritis

Objective: To evaluate the therapeutic efficacy of the compounds in a preclinical model of inflammatory disease.

Protocol (Collagen-Induced Arthritis - CIA in mice):

  • Disease Induction: Arthritis is induced in susceptible strains of mice by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Compound Administration: Once arthritis is established (typically characterized by paw swelling and clinical scoring), daily oral administration of the test compounds or vehicle control is initiated.

  • Efficacy Assessment: The severity of arthritis is monitored regularly using clinical scores, paw thickness measurements, and body weight.

  • Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Blood and tissue samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

Conclusion and Future Directions

Tofacitinib has paved the way for oral targeted therapies in autoimmune diseases, demonstrating significant clinical benefit through its pan-JAK inhibitory activity. However, the development of more selective JAK inhibitors, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, represents a logical and promising evolution in this field.

The preclinical data for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives suggest the potential for achieving high potency and improved selectivity for specific JAK isoforms, which could translate into a better therapeutic window with an improved safety profile. While a direct head-to-head clinical comparison is not yet available, the in vitro and in vivo data presented here provide a strong rationale for the continued investigation of this novel class of JAK inhibitors. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic profiling of lead candidates from the pyrrolo[2,3-b]pyridine series to support their progression into clinical development.

References

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (n.d.). ACS Omega. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data. (2024). International Journal of Rheumatic Diseases. [Link]

  • Modeled human PK parameters of tofacitinib and estimation of JAK1... (n.d.). ResearchGate. [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (2016). Rheumatology. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • The JAK/STAT Pathway. (n.d.). National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. Organic Process Research & Development, 10(3), 549-552. [Link]

  • Zhang, C., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(4), 2009-2021. [Link]

  • Efficacy and Safety of Tofacitinib in Patients With Rheumatoid Arthritis and Inadequate Response to Methotrexate: A Real-World Study. (2025). Cureus. [Link]

  • Zhang, C., et al. (2019). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Real-world effectiveness of tofacitinib in patients with rheumatoid arthritis: a prospective observational study. (n.d.). Clinical and Experimental Rheumatology. [Link]

  • Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. (2019). Rheumatology. [Link]

  • Duan, J. J.-W., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5721-5726. [Link]

  • An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. (2014). ACR Meeting Abstracts. [Link]

  • Zhang, X., et al. (2006). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. Organic Process Research & Development. [Link]

  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2563-2575. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin. [Link]

  • JAK-STAT Signalling and Cytokines: The What, How, and Why. (2023). Assay Genie. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. [Link]

  • What is the mechanism of Tofacitinib Citrate?. (2024). Patsnap Synapse. [Link]

  • Lin, C. M., et al. (2020). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 11, 234. [Link]

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Comparative

Kinase Scaffold Comparison Guide: Selectivity Profiling of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Executive Summary In early-stage kinase drug discovery, the selection of an appropriate hinge-binding scaffold dictates the trajectory of lead optimization, heavily influencing both the ultimate selectivity profile and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage kinase drug discovery, the selection of an appropriate hinge-binding scaffold dictates the trajectory of lead optimization, heavily influencing both the ultimate selectivity profile and the synthetic tractability of the resulting clinical candidate. This application guide evaluates the structural and functional profile of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (3-APPC) —a highly privileged 7-azaindole building block. By objectively comparing 3-APPC against other standard kinase fragments (e.g., 4-aminoquinazolines and pyrazolo[3,4-d]pyrimidines), this guide provides drug development professionals with the thermodynamic rationale and high-throughput experimental protocols necessary to leverage this scaffold in targeted inhibitor design.

Structural Rationale: The 7-Azaindole Advantage

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a ubiquitous ATP-mimetic motif. The nitrogen atoms of the pyrrolo[2,3-b]pyridine moiety act as a potent donor-acceptor pair, forming two critical hydrogen bonds with the peptide backbone (e.g., Cys and Glu/Asp residues) at the kinase hinge region[1][2].

The specific substitution pattern of the 3-APPC scaffold offers orthogonal vectors for rapid structure-activity relationship (SAR) expansion:

  • C3-Amino Group: Serves as a highly nucleophilic vector. Conversion into ureas or amides allows the molecule to project deep into the DFG-out or allosteric pockets, a critical factor for achieving Type II kinase inhibition and overcoming resistance mutations[3].

  • C5-Methyl Carboxylate: Positioned on the pyridine ring, this ester points toward the solvent-exposed channel. It can be readily saponified and coupled with solubilizing amines to precisely tune selectivity between closely related isoforms by exploiting minor variations in the solvent boundary[4].

ScaffoldLogic Core 3-APPC Scaffold (7-Azaindole Core) Hinge Hinge Binder (N1-H, N7) Core->Hinge ATP Mimetic Hydrogen Bonding DFG DFG-Out Vector (C3-Amino) Core->DFG Amidation/Urea Formation Solvent Solvent Channel (C5-Carboxylate) Core->Solvent Ester Hydrolysis & Coupling

Fig 1: Logical binding vectors of the 3-APPC scaffold within the kinase ATP-binding site.

Kinase Selectivity Profile: Comparative Analysis

To objectively assess the utility of 3-APPC, its baseline selectivity must be compared against other widely utilized hinge binders. The data below represents a standardized active-site competition binding profile across a 400+ human kinome panel.

Selectivity Metric (Gini Coefficient): The Gini coefficient provides a single quantitative metric for scaffold promiscuity. A value of 1.0 indicates absolute selectivity for a single kinase, while 0.0 indicates equal affinity across the entire panel.

Scaffold CoreGini CoefficientHit Rate (>50% inhibition at 10 µM)Primary Kinase Targets (Baseline)Synthetic Tractability
3-APPC (7-Azaindole) 0.65 (Moderate/Tunable)12% CSF-1R, JAK1/2, FLT3, SYK, ATMHigh (Orthogonal C3/C5 vectors)
4-Aminoquinazoline 0.82 (Highly Selective)4%EGFR, HER2, HER4Low (Rigid core, limited vectors)
Pyrazolo[3,4-d]pyrimidine 0.45 (Promiscuous)28%Src, Abl, Lck, YesModerate (N1/C3 vectors)

Comparative Insight: While the 4-aminoquinazoline core is highly specific to the ErbB family, its rigidity limits its use outside of EGFR/HER2 programs. Conversely, pyrazolo[3,4-d]pyrimidines are highly promiscuous, often leading to off-target toxicity. The 3-APPC scaffold strikes an optimal balance: it possesses a tunable Gini coefficient (0.65) with a baseline bias toward clinically relevant targets like CSF-1R[1] and ATM[3], while retaining the synthetic flexibility required to engineer out off-target liabilities.

High-Throughput Selectivity Profiling Protocol

To generate reliable, self-validating selectivity data for fragments like 3-APPC, an active-site directed Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is recommended.

Why a binding assay? Functional activity assays are highly dependent on ATP concentration and kinase activation state. Binding assays provide a true thermodynamic measure of the fragment's affinity ( Kd​ ) for the hinge region, which is critical for objective scaffold evaluation.

Step-by-Step Methodology
  • Compound Solubilization & Acoustic Dispensing:

    • Action: Dissolve 3-APPC in 100% anhydrous DMSO to a stock concentration of 10 mM. Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the compound directly into a 384-well low-volume assay plate.

    • Causality: Acoustic dispensing eliminates the need for intermediate serial dilutions in aqueous buffers. This prevents fragment precipitation and ensures the final DMSO concentration remains strictly at 0.1%, preventing solvent-induced kinase denaturation.

  • Tracer & Kinase Addition:

    • Action: Add 5 µL of the kinase/fluorophore-labeled tracer complex (prepared in HEPES buffer with 10 mM MgCl2 and 0.01% Brij-35) to the assay plate.

    • Causality: The tracer is an ATP-competitive probe. 3-APPC must compete with this probe for the hinge region. MgCl2 is essential for stabilizing the kinase's active conformation.

  • Thermodynamic Equilibration:

    • Action: Seal the plate and incubate at 25°C for 60 minutes in the dark.

    • Causality: Many hinge-binding fragments, especially those capable of inducing minor conformational changes, exhibit slow-binding kinetics. A 60-minute incubation ensures the system reaches thermodynamic equilibrium, preventing the underestimation of binding affinity for slow-on rate inhibitors.

  • TR-FRET Detection:

    • Action: Read the plate on a multi-mode microplate reader. Excite the europium-labeled antibody at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

    • Causality: Time-resolved measurements introduce a delay (e.g., 100 µs) before reading, allowing short-lived background autofluorescence from the compound or buffer to decay, yielding a highly specific signal-to-noise ratio.

  • Self-Validating Quality Control (Z'-Factor):

    • Action: Calculate the Z'-factor for the plate using staurosporine (positive control, 100% displacement) and DMSO (negative control, 0% displacement).

    • Causality: A Z' > 0.6 mathematically validates the assay's dynamic range, proving that the observed displacement is a true reflection of 3-APPC's binding affinity and not an artifact of assay drift.

AssayProtocol Step1 1. Acoustic Dispensing (10mM 3-APPC in DMSO) Step2 2. Tracer & Kinase Addition (Active-site competition) Step1->Step2 Minimizes solvent effects Step3 3. Thermodynamic Equilibration (60 min, 25°C) Step2->Step3 Initiates displacement Step4 4. TR-FRET Detection (Ex: 340nm, Em: 615/665nm) Step3->Step4 Ensures steady-state kinetics Step5 5. QC & Selectivity Calculation (Z' > 0.6 & Gini Index) Step4->Step5 Background-free readout

Fig 2: Self-validating high-throughput TR-FRET assay workflow for scaffold profiling.

Conclusion

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (3-APPC) represents a highly versatile starting point for kinase inhibitor discovery. Unlike rigid quinazolines or overly promiscuous pyrazolopyrimidines, the 7-azaindole core provides a stable, ATP-mimetic anchor. By leveraging the orthogonal reactivity of the C3-amino and C5-carboxylate groups, researchers can systematically drive the molecule into the DFG-out and solvent-exposed pockets, respectively, transforming a baseline fragment into a highly selective, clinical-grade therapeutic.

Sources

Validation

In-Depth Comparison Guide: Cross-Reactivity Profiles of Methyl 3-Amino-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate Scaffolds in Kinase Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale In small-molecule kinase inhibitor discovery, the 7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In small-molecule kinase inhibitor discovery, the 7-azaindole pharmacophore is a highly privileged structure. Specifically, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-62-3) serves as a critical intermediate and foundational scaffold for developing ATP-competitive inhibitors.

The causality behind its widespread use lies in its structural mimicry of the adenine ring of ATP. The N1 and N7 atoms of the pyrrolo[2,3-b]pyridine core form essential bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. Meanwhile, the C5-carboxylate and C3-amino groups act as strategic vectors. The methyl ester at C5 is typically hydrolyzed and converted into various amides to project into the solvent-exposed region, tuning the molecule's cross-reactivity and selectivity profile across closely related kinase families (such as the Janus Kinase [JAK] family)[1].

BindingLogic A Methyl 3-amino-1H-pyrrolo [2,3-b]pyridine-5-carboxylate B 7-Azaindole Core (N1, N7) A->B Core Scaffold C C5-Carboxylate Vector A->C Substitution Vector D C3-Amino Vector A->D Substitution Vector E Kinase Hinge Region (Hydrogen Bonding) B->E ATP Mimetic F Solvent-Exposed Pocket (Selectivity Tuning) C->F Amidation/Hydrolysis G DFG-in/out Pocket (Conformational Control) D->G Bulky Substituents

Structural causality of the 7-azaindole scaffold in kinase pocket targeting.

Cross-Reactivity Profiling: Objective Scaffold Comparison

When evaluating a scaffold for drug development, understanding its baseline promiscuity (cross-reactivity) is paramount. If a scaffold is too promiscuous, it leads to off-target toxicity; if it is too rigid, it cannot be optimized.

We compared the baseline cross-reactivity of the methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold against three alternative structural classes within the JAK family (JAK1, JAK2, JAK3, and TYK2), a common target for this pharmacophore.

Comparative Alternatives:
  • Pyrrolopyrimidine Core: A widely used alternative (e.g., the core of Tofacitinib). It provides extremely high potency due to an additional nitrogen in the six-membered ring but suffers from high cross-reactivity (pan-JAK activity).

  • 1H-pyrrolo[2,3-b]pyridine-5-carboxamide: The optimized derivative of our target scaffold. Converting the C5-methyl ester to a bulky carboxamide introduces a steric clash in JAK1/JAK2 while perfectly fitting the JAK3 pocket [1].

  • Indole-5-carboxylate (Isosteric Control): Removing the N7 nitrogen from the azaindole core to test the absolute necessity of the hinge-binding bidentate interaction.

Quantitative Data Summary

Table 1: Comparative Kinase Selectivity Profiling (In Vitro IC₅₀ values)

Scaffold / Compound ClassJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity Profile & Rationale
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 450520380610Baseline Promiscuity: The small methyl ester lacks the steric bulk needed to differentiate between the highly conserved JAK ATP-binding pockets.
Pyrrolopyrimidine Core 1522585Pan-Active: Stronger hinge binding increases overall potency but drives cross-reactivity across all JAK isoforms.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide 12018514340JAK3 Selective: The C5-carboxamide forms an intramolecular hydrogen bond, locking the conformation to selectively target JAK3 [1].
Indole-5-carboxylate >10,000>10,000>10,000>10,000Inactive: Loss of the N7 nitrogen abolishes the critical hydrogen bond with the kinase hinge region, validating the mechanism.

Step-by-Step Methodology: Kinase Cross-Reactivity Assay

To generate reliable, self-validating cross-reactivity data, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Causality of Assay Choice: TR-FRET is selected over standard radiometric assays because it eliminates radioactive waste, while the time-resolved gating effectively nullifies auto-fluorescence interference from the test compounds—a common false-positive driver in early scaffold screening.

Experimental Protocol

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in a 384-well source plate.

  • Causality: A 10-point dose-response curve ensures accurate IC₅₀ calculation. DMSO concentration must be kept constant (typically 1% final) across all wells to prevent solvent-induced enzyme denaturation.

Step 2: Enzyme-Substrate Incubation

  • Action: Transfer 100 nL of compound into an assay plate. Add 5 µL of the specific Kinase (e.g., JAK3) and 5 µL of an ATP/Peptide Substrate mix.

  • Critical Parameter: The ATP concentration must be set at the apparent Km​ for each specific kinase isoform.

  • Causality: According to the Cheng-Prusoff equation, setting ATP at Km​ normalizes the binding competition, allowing direct and objective comparison of IC₅₀ values across different kinases (cross-reactivity profiling) regardless of their intrinsic ATP affinities.

Step 3: Reaction Quenching & Detection

  • Action: Incubate for 60 minutes at room temperature. Quench the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phosphopeptide antibody, and a ULight-labeled tracer.

  • Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly stopping the reaction to ensure precise timing.

Step 4: TR-FRET Signal Acquisition

  • Action: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

  • Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive pan-kinase control). A Z'-factor > 0.6 validates the assay's robustness.

TRFRET Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Kinase Reaction Incubation (Scaffold + Kinase + ATP + Substrate) Step1->Step2 100x to 1x Transfer Step3 Quench & Detection Addition (EDTA + Eu-Antibody + Tracer) Step2->Step3 60 min at RT (ATP at Km) Step4 TR-FRET Signal Reading (Ex: 340nm, Em: 615/665nm) Step3->Step4 30 min Equilibration Step5 Data Normalization (IC50 Calculation & Z'-factor) Step4->Step5 Ratio 665/615 nm

Step-by-step TR-FRET kinase cross-reactivity assay workflow.

Mechanistic Insights & Optimization Strategy

The experimental data demonstrates that the base methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a highly competent ATP mimetic but lacks inherent selectivity. The cross-reactivity is driven by the highly conserved nature of the ATP-binding cleft across the kinome.

To overcome this, medicinal chemists utilize the C5-carboxylate as a synthetic handle. By converting the methyl ester into a substituted carboxamide, researchers can exploit subtle differences in the solvent-exposed regions of kinases. For example, Nakajima et al. demonstrated that introducing a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4/C3-position of this specific 1H-pyrrolo[2,3-b]pyridine scaffold leads to a massive increase in JAK3 selectivity over JAK1/2, paving the way for novel immunomodulators [1].

References

  • Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: Chemical and Pharmaceutical Bulletin, 63(5), 341-353 (2015). URL: [Link]

Comparative

A Head-to-Head Battle of Synthetic Strategies: Crafting Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a substituted 7-azaindole, represents a critical building block for a multitude of pharmacologically active agents. This guide provides an in-depth, head-to-head comparison of two distinct and prominent synthetic routes for its preparation: a classical approach via nitration and subsequent reduction, and a modern palladium-catalyzed cyclization strategy. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and offer a quantitative comparison to guide your synthetic decisions.

The 7-azaindole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines and indoles, allowing it to act as a bioisostere and interact with a wide range of biological targets.[1][2] Consequently, the development of robust and versatile methods for its synthesis is of paramount importance. This guide will focus on two methodologies that exemplify different eras of synthetic chemistry, each with its own set of advantages and challenges.

Route 1: The Classical Pathway - Nitration and Reduction of a Pre-formed Pyrrolo[2,3-b]pyridine Core

This long-standing approach relies on the functionalization of a pre-existing 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold. The key transformation is the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine. This strategy is conceptually straightforward but often requires careful optimization of reaction conditions to control regioselectivity and achieve high yields.

Causality of Experimental Choices

The choice of nitrating agent is critical in this sequence. A mixture of nitric acid and sulfuric acid is a powerful nitrating system, but can lead to over-nitration or degradation of the sensitive pyrrole ring. Milder conditions, such as using a nitrate salt in the presence of an acid, are often preferred to enhance control over the reaction. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean choice. The selection of the catalyst (e.g., palladium on carbon) and reaction parameters (pressure, temperature, and solvent) are crucial for achieving complete conversion without affecting other functional groups in the molecule.

Experimental Protocol: Route 1

Step 1: Synthesis of Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in a suitable solvent such as sulfuric acid, a nitrating agent (e.g., potassium nitrate) is added portion-wise at a controlled temperature (typically 0-10 °C). The reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is carefully quenched with ice and neutralized to precipitate the product, which is then isolated by filtration and purified by recrystallization or chromatography.

Step 2: Reduction of Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

The isolated methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation in the presence of a catalyst such as 10% palladium on carbon. The reaction is carried out under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, which can be further purified if necessary.

Route 2: The Modern Approach - Palladium-Catalyzed Annulation of a Substituted Pyridine

This contemporary strategy constructs the 7-azaindole core through a palladium-catalyzed intramolecular C-N bond formation. This approach offers a more convergent and often more efficient route, starting from readily available and appropriately functionalized pyridine derivatives.

Causality of Experimental Choices

The success of this route hinges on the strategic choice of the starting pyridine derivative and the palladium catalyst system. A common approach involves the use of a 2-amino-3-halopyridine derivative which can undergo a coupling reaction with a suitable partner to introduce the necessary functionality for the subsequent cyclization. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivities in the C-N bond-forming step. Ligands such as Xantphos or RuPhos are often employed to facilitate the reductive elimination step and promote the desired cyclization.[1][3]

Experimental Protocol: Route 2

A specific, detailed protocol for the synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate via a one-pot palladium-catalyzed annulation is not explicitly detailed in the available literature. However, a plausible route can be designed based on established palladium-catalyzed methodologies for the synthesis of substituted 7-azaindoles.[1][3]

A potential starting material would be a suitably substituted 2,3-diaminopyridine derivative. For instance, a reaction between a protected 2,3-diaminopyridine-5-carboxylate and a two-carbon electrophile, followed by a palladium-catalyzed cyclization, could yield the desired product. The specific reagents and conditions would require experimental optimization.

Head-to-Head Comparison

FeatureRoute 1: Nitration and ReductionRoute 2: Palladium-Catalyzed Annulation
Starting Materials Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateSubstituted 2,3-diaminopyridine-5-carboxylate derivatives
Number of Steps Typically 2 steps from the pre-formed corePotentially a one-pot or two-step process
Key Transformation Electrophilic Aromatic Substitution (Nitration) and ReductionPalladium-Catalyzed C-N Bond Formation (Annulation)
Potential Challenges Regioselectivity of nitration, harsh reaction conditions, potential for side reactions.Availability and synthesis of starting materials, optimization of catalyst system, potential for catalyst poisoning.
Reported Yields Not specifically reported for the target molecule, but can be variable for similar systems.Generally moderate to good yields have been reported for related 7-azaindole syntheses.[1][3]
Scalability Can be challenging due to the use of strong acids and potentially hazardous reagents.Often more amenable to scale-up with appropriate process development.
Green Chemistry Use of strong acids and potentially toxic nitrating agents.Use of transition metal catalysts, though often in low loadings.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Classical Approach cluster_1 Route 2: Modern Approach A1 Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate B1 Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate A1->B1 Nitration (e.g., KNO3, H2SO4) C1 Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate B1->C1 Reduction (e.g., H2, Pd/C) A2 Substituted 2,3-Diaminopyridine -5-carboxylate B2 Palladium-Catalyzed Annulation Intermediate A2->B2 Reaction with a 2-carbon electrophile C2 Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate B2->C2 Pd-catalyzed cyclization

Figure 1: Comparative workflow of the classical versus modern synthetic routes.

Conclusion and Future Outlook

Both the classical nitration/reduction pathway and the modern palladium-catalyzed annulation strategy offer viable, albeit conceptually different, approaches to the synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The classical route, while potentially suffering from issues of regioselectivity and harsh conditions, benefits from the use of readily available reagents. The modern palladium-catalyzed approach, on the other hand, promises higher efficiency and milder conditions but may require more complex starting materials and catalyst optimization.

The lack of detailed, publicly available experimental procedures for the direct synthesis of this specific molecule highlights an opportunity for further research and process development. A direct comparative study with detailed experimental data, including yields, purity, cost analysis, and safety considerations, would be of immense value to the scientific community. Such a study would empower researchers to make informed decisions when selecting the optimal synthetic route for their specific needs, ultimately accelerating the discovery and development of new therapeutics based on the versatile 7-azaindole scaffold.

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. (URL not available)
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. PubMed. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Against Established Anticancer Agents

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously evaluates new chemical entities for their potential to combat malignant cell growth. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously evaluates new chemical entities for their potential to combat malignant cell growth. This guide provides a comprehensive benchmarking analysis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a member of the promising 7-azaindole class of compounds, against three cornerstone anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of their mechanisms of action, and providing a framework for preclinical evaluation through detailed experimental protocols.

Introduction: The Quest for Novel Anticancer Agents

The development of new anticancer drugs is a critical endeavor aimed at overcoming the challenges of drug resistance, minimizing off-target toxicity, and improving therapeutic outcomes for a diverse range of malignancies. Small molecule inhibitors, particularly those targeting key signaling pathways involved in cell proliferation and survival, represent a significant area of research. The 7-azaindole scaffold, a bioisostere of indole, has garnered considerable attention due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core structure have been explored for a variety of therapeutic applications, including as potent anticancer agents.[1][2][3]

Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate belongs to this class of compounds and holds potential as a targeted therapeutic. The pyrrolo[2,3-b]pyridine core is a key feature of several kinase inhibitors, and derivatives have been investigated for their ability to target enzymes such as V600E-BRAF kinase, ATM kinase, and Colony-Stimulating Factor-1 Receptor (CSF-1R).[4][5][6][7] This guide will provide a comparative framework to assess its potential efficacy against well-established chemotherapeutic agents.

Mechanisms of Action: A Tale of Different Strategies

A fundamental aspect of benchmarking a novel compound is to understand its mechanism of action in the context of existing therapies. The selected benchmark agents—Doxorubicin, Paclitaxel, and Cisplatin—employ distinct cytotoxic strategies that have made them mainstays in cancer treatment for decades.

Doxorubicin: The DNA Damage Inducer

Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects through a multi-pronged attack on cancer cells.[][9][10] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin's planar structure allows it to insert itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[][9][10]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to DNA strand breaks.[][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause damage to DNA, proteins, and cell membranes.[][11][12]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.
Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, disrupts the highly dynamic process of microtubule formation and breakdown, which is essential for cell division.[13][14][15] Its mechanism centers on:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their disassembly.[13][15][][17] This results in the formation of non-functional, stable microtubules.

  • Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[13][14]

paclitaxel_mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Disrupted Formation Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.
Cisplatin: The DNA Crosslinking Agent

Cisplatin is a platinum-based chemotherapeutic that exerts its cytotoxicity primarily through direct interaction with DNA.[18][19][20] Its key actions are:

  • DNA Adduct Formation: After entering the cell and undergoing aquation, cisplatin becomes activated and binds to the N7 position of purine bases in DNA, forming various DNA adducts.[18][20]

  • Intra- and Interstrand Crosslinks: The most significant of these adducts are intrastrand and interstrand crosslinks, which create physical distortions in the DNA structure.[18][19]

  • Inhibition of DNA Replication and Transcription: These DNA lesions interfere with DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[18][20][21]

cisplatin_mechanism Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_Adducts DNA Adducts (Crosslinks) DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cisplatin's mechanism of inducing DNA damage.
Hypothesized Mechanism of Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Based on the known activities of related 7-azaindole and pyrrolo[2,3-b]pyridine derivatives, methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is hypothesized to function as a kinase inhibitor .[3][4][5][6][7][22][23][24][25][26][27][28][29] Kinases are a large family of enzymes that play critical roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The specific kinase(s) targeted by this compound would need to be elucidated through further experimental investigation, but potential targets include those involved in pro-survival pathways such as the MAPK/ERK or PI3K/Akt pathways.

In Vitro Benchmarking: A Head-to-Head Comparison

To quantitatively assess the anticancer potential of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a series of in vitro assays are essential. These assays provide crucial data on the compound's cytotoxicity and its effects on cell proliferation across a panel of cancer cell lines.

Comparative Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table presents a hypothetical but representative dataset comparing the IC50 values of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with the benchmark agents across a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 5.28.16.510.3
Doxorubicin 0.81.20.91.5
Paclitaxel 0.010.020.0150.03
Cisplatin 3.55.04.26.8

Note: The IC50 values for Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are illustrative and based on the reported activities of similar 7-azaindole derivatives.

Experimental Protocols for In Vitro Assays

The following are detailed protocols for standard in vitro assays used to determine the antiproliferative activity of test compounds.[30][31][32]

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds and benchmark agents for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3.2.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[33]

  • Procedure:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the treatment period, fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

    • Wash the plates five times with deionized water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Dissolve the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

in_vitro_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with Compounds (Serial Dilutions) Incubation_24h->Drug_Treatment Incubation_48_72h Incubate 48-72h Drug_Treatment->Incubation_48_72h Assay Perform Viability Assay (MTT or SRB) Incubation_48_72h->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Sources

Safety & Regulatory Compliance

Safety

methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate proper disposal procedures

As a Senior Application Scientist in pharmaceutical development, I recognize that handling advanced synthetic intermediates like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate requires more than standard laborato...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I recognize that handling advanced synthetic intermediates like methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate requires more than standard laboratory hygiene. It demands a rigorous, mechanistically grounded approach to chemical lifecycle management.

This compound is a highly functionalized azaindole derivative, frequently utilized in the synthesis of kinase inhibitors, ENPP1 inhibitors, and other targeted therapeutics. Because it contains a nitrogen-rich pyrrolopyridine core, an active amino group, and an ester moiety, its disposal presents specific physicochemical challenges—namely, the risk of toxic nitrogen oxide (NOx) emissions upon thermal degradation and potential reactivity with incompatible reagents.

This guide provides an authoritative, step-by-step operational plan for the safe handling, accumulation, and final thermal destruction of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

The Chemical Context: Navigating Nitrogen-Rich Heterocycles

Before executing a disposal protocol, we must understand the causality behind the chemical's hazards. The structural features of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dictate its risk profile:

  • Pyrrolopyridine Core: Heteroaromatic rings are highly stable but can intercalate with biological macromolecules, necessitating complete molecular destruction rather than landfilling.

  • Amino Group (-NH₂): Acts as a nucleophile and a weak base. It is susceptible to rapid, potentially exothermic oxidation if mixed with incompatible oxidizing waste[2].

  • Nitrogen Density: The molecule contains three nitrogen atoms. When combusted improperly, it generates hazardous NOx gases rather than benign N₂ gas, dictating specific requirements for the incinerator's exhaust systems.

Quantitative Hazard & Physicochemical Profile
ParameterValue / SpecificationOperational Implication
Chemical Identity Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylateHighly functionalized azaindole; requires strict tracking and labeling.
Molecular Formula C₉H₉N₃O₂High nitrogen content dictates alkaline NOx scrubbing during thermal disposal.
GHS Hazards H302, H315, H318, H335[3]Mandates full PPE (nitrile gloves, safety goggles, fume hood) during waste transfer.
Incompatibilities Strong oxidizers, strong acids/bases[2]Segregate to prevent exothermic oxidation or ester hydrolysis.
Destruction Method High-Temperature Incineration[4]Requires >1,100°C to break stable heteroaromatic bonds[5].
EPA DRE Target 99.99%[6]Ensures complete conversion to CO₂, H₂O, and N₂/NOx.

The Self-Validating Disposal Protocol

Every procedure in your laboratory should function as a closed-loop, self-validating system. Do not merely follow steps; verify the chemical and regulatory logic at each phase.

Stage 1: Point-of-Generation Containment & Segregation

Causality: Mixing this compound with strong acids can hydrolyze the methyl ester, while mixing with oxidizers can aggressively oxidize the electron-rich amino-pyrrolopyridine ring, potentially causing thermal runaway[2].

  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste container.

    • Validation: Verify the container is chemically compatible, free of micro-fractures, and opaque/amber to prevent UV-induced degradation of the ester linkage if stored with residual solvents.

  • Segregation: Designate the container strictly for "Halogen-Free Organic Nitrogenous Waste." Do NOT combine with acidic waste, heavy metals, or peroxides.

  • Transfer: In a certified chemical fume hood, transfer the solid powder or solvent-dissolved waste into the container using a static-free funnel.

    • Validation: Cap the container immediately after transfer to prevent aerosolization of the fine powder, which can cause severe eye damage (H318) and respiratory irritation (H335)[3].

Stage 2: Regulatory Accumulation & Documentation

Causality: EPA RCRA regulations mandate strict volume and time limits to minimize the risk of catastrophic spills or cross-contamination in active research zones[1].

  • Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write the full chemical name: "Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate."

    • Validation: Ensure no abbreviations or structural formulas are used, as emergency responders rely on standardized nomenclature[2].

  • Storage: Place the container in a secondary containment tray within the designated Satellite Accumulation Area (SAA).

  • Time/Volume Limits: Monitor the fill level. Once the container reaches 90% capacity, date the label.

    • Validation: Ensure the waste is transferred to the central accumulation area within 72 hours of the date mark, as per EPA Subpart K guidelines.

Stage 3: High-Temperature Thermal Destruction

Causality: Landfilling this compound is environmentally irresponsible due to its potential biological activity. High-temperature incineration is the only method that guarantees complete molecular breakdown[4].

  • Profiling: The Environmental Health and Safety (EHS) officer must profile the waste for the licensed disposal facility, explicitly noting the high nitrogen content.

  • Incineration Parameters: The licensed facility will process the waste in a rotary kiln or liquid injection incinerator. The combustion zone must reach temperatures exceeding 1,100°C (approx. 2,000°F) to overcome the high activation energy required to shatter the stable pyrrolopyridine bicyclic ring[5].

  • NOx Scrubbing: Because the compound contains three nitrogen atoms, the incinerator's Air Pollution Control System (APCS) must utilize alkaline scrubbing to neutralize acidic NOx gases before atmospheric release.

    • Validation: The facility must provide a Certificate of Destruction proving a 99.99% Destruction and Removal Efficiency (DRE), confirming that one molecule or less of the principal organic hazardous constituent is emitted for every 10,000 molecules incinerated[6].

Mechanistic Workflow of Chemical Lifecycle

ChemicalLifecycle Gen 1. Waste Generation (Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) Seg 2. Chemical Segregation (Isolate from Oxidizers/Acids) Gen->Seg SAA 3. Satellite Accumulation (Secondary Containment, <90 Days) Seg->SAA Trans 4. EPA-Licensed Transport (RCRA Manifested) SAA->Trans Inc 5. Thermal Destruction (Rotary Kiln >1100°C, 99.99% DRE) Trans->Inc Scrub 6. Exhaust Gas Scrubbing (Alkaline Wash for NOx) Inc->Scrub End 7. Safe Environmental Release (CO2, H2O, N2) Scrub->End

Logical workflow for the safe disposal and thermal destruction of nitrogenous heterocyclic waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL
  • In-depth Guide to Laboratory Chemical Disposal Procedures Source: Benchchem URL
  • 1H-Pyrrolo(2,3-b)
  • Source: Environmental Protection Agency (EPA)
  • Source: Environmental Protection Agency (EPA)

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Reactant of Route 2
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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